Shp2-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H21N7O |
|---|---|
Molecular Weight |
327.38 g/mol |
IUPAC Name |
4-amino-2-(4-amino-4-methylpiperidin-1-yl)-N-pyridin-3-ylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H21N7O/c1-16(18)4-7-23(8-5-16)15-20-10-12(13(17)22-15)14(24)21-11-3-2-6-19-9-11/h2-3,6,9-10H,4-5,7-8,18H2,1H3,(H,21,24)(H2,17,20,22) |
InChI Key |
HFSPLSHISPIUQQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Shp2-IN-13: A Technical Guide to its Allosteric Inhibition of SHP2
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node and a high-priority target in oncology.[1][2] It plays a pivotal, largely pro-oncogenic role in multiple signaling cascades, most notably the RAS-MAPK pathway, which is downstream of various receptor tyrosine kinases (RTKs).[2][3][4][5] Under basal conditions, SHP2 is held in an auto-inhibited conformation where its N-terminal SH2 domain sterically blocks the catalytic site of the phosphatase (PTP) domain.[2][6] Activation occurs when the SH2 domains bind to phosphotyrosine residues on upstream adapter proteins or receptors, inducing a conformational change that exposes the catalytic site.[2][6]
Allosteric inhibitors represent a breakthrough in targeting SHP2. Unlike active-site inhibitors that often suffer from poor selectivity and bioavailability, allosteric modulators bind to a "tunnel" site formed at the interface of the N-SH2, C-SH2, and PTP domains.[3][7] This binding stabilizes the auto-inhibited conformation, preventing SHP2 activation and subsequent downstream signaling. Shp2-IN-13 is a potent, selective, and orally bioavailable allosteric inhibitor that targets this tunnel site, demonstrating efficacy in preclinical models of cancer.[7]
This technical guide provides an in-depth overview of the mechanism, quantitative data, and experimental protocols associated with the allosteric inhibition of SHP2 by this compound.
Quantitative Data for this compound
The inhibitory potency and pharmacokinetic profile of this compound have been characterized through various biochemical and cellular assays. The data is summarized below for clear comparison.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line / Condition | Description |
| Biochemical IC50 | 83.0 nM | Recombinant SHP2 Enzyme | Half-maximal inhibitory concentration against purified SHP2 protein in a biochemical assay.[7] |
| Cellular pERK IC50 | 0.59 µM | NSCLC Cells | Half-maximal inhibitory concentration for the phosphorylation of ERK, a key downstream substrate in the MAPK pathway.[7] |
| Cellular pERK IC50 | 0.63 ± 0.32 µM | NCI-H1975-OR Cells | Potency in an osimertinib-resistant Non-Small Cell Lung Cancer (NSCLC) cell line.[7] |
Table 2: In Vivo Pharmacokinetics of this compound (5 mg/kg dose)
| Parameter | Value | Species | Description |
| Clearance | High | Mouse | Rate of drug removal from the body.[7] |
| Volume of Distribution (Vd) | 13.9 L/kg | Mouse | The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.[7] |
| Half-life (T½) | 5.31 h | Mouse | Time required for the drug concentration in the body to be reduced by half.[7] |
| Oral Bioavailability (F) | 55.07 ± 7.93% | Mouse | The fraction of the orally administered dose of unchanged drug that reaches systemic circulation.[7] |
Table 3: In Vivo Efficacy of this compound
| Model | Dosing | Key Outcomes |
| AML Xenograft Model | 20 mg/kg, daily oral gavage | Exhibited significant anti-leukemic efficacy; caused a significant reduction of leukemia burden and nearly eradicated human CD45+ leukemic cells in blood and spleen.[7] |
Mechanism of Allosteric Inhibition
This compound functions by locking the SHP2 protein in its inactive, auto-inhibited state. This mechanism is visualized in the signaling pathway diagram below.
As shown in Figure 1, growth factor binding to an RTK triggers autophosphorylation, creating docking sites for SHP2. The binding of SHP2's SH2 domains to these phosphosites relieves auto-inhibition, activating its phosphatase activity. Active SHP2 promotes the activation of RAS, initiating the RAF-MEK-ERK signaling cascade that drives cell proliferation and survival.[2][3] this compound binds to an allosteric pocket in the inactive conformation of SHP2, locking it in this state and preventing its activation, thereby blocking the entire downstream cascade.[7]
Experimental Protocols
The characterization of this compound involves a series of standardized biochemical and cell-based assays. The methodologies for these key experiments are detailed below.
Biochemical SHP2 Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified SHP2 protein.
Principle: The assay measures the dephosphorylation of a synthetic substrate by recombinant SHP2 enzyme. The substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP), becomes fluorescent upon dephosphorylation. The reduction in fluorescence signal in the presence of the inhibitor is proportional to its inhibitory activity.[8] Because wild-type SHP2 (SHP2-WT) is auto-inhibited, a dually phosphorylated peptide, typically derived from insulin (B600854) receptor substrate 1 (IRS-1), is used to activate the enzyme in the assay system.[8]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT.
-
Enzyme: Recombinant full-length SHP2-WT.
-
Activator: Dually phosphorylated IRS-1 peptide (e.g., pY1172).
-
Substrate: DiFMUP.
-
Inhibitor: this compound dissolved in DMSO, prepared in a serial dilution.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of SHP2-WT enzyme and IRS-1 peptide solution to each well.
-
Add 100 nL of this compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding and enzyme activation.
-
Initiate the reaction by adding 5 µL of DiFMUP substrate.
-
Monitor the fluorescence kinetics immediately using a plate reader (Excitation/Emission ~355/460 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Cellular p-ERK Inhibition Assay (Western Blot)
This cell-based assay determines the potency of this compound in a physiological context by measuring the inhibition of a key downstream signaling event.
Principle: RTK-driven cancer cell lines (e.g., KYSE-520, NCI-H1975) are treated with this compound. Following treatment, cells are lysed, and the level of phosphorylated ERK (p-ERK) is quantified by Western blot. Total ERK levels are also measured to ensure that the observed decrease in p-ERK is due to pathway inhibition and not protein degradation. The ratio of p-ERK to total ERK is used to determine the IC50.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., NCI-H1975) in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0-30 µM) or DMSO vehicle for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the p-ERK/total ERK ratio for each treatment condition.
-
Normalize the ratios to the DMSO control and plot against the logarithm of inhibitor concentration to determine the cellular IC50.
-
Conclusion
This compound is a potent and orally bioavailable allosteric inhibitor of SHP2, demonstrating a clear mechanism of action by stabilizing the enzyme's auto-inhibited state. Its ability to effectively suppress the RAS-MAPK signaling pathway translates from biochemical potency to cellular activity and significant anti-tumor efficacy in preclinical models. The quantitative data and established experimental protocols outlined in this guide provide a robust framework for researchers and drug developers to further investigate this compound and other next-generation allosteric SHP2 inhibitors as a promising therapeutic strategy for a range of human cancers.
References
- 1. A patent review of SHP2 allosteric inhibitors (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms [frontiersin.org]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP-2 tyrosine phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
Shp2-IN-13: A Technical Guide to its Allosteric Inhibition of SHP2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Shp2-IN-13, a selective, orally active allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical signaling node and a well-validated target in oncology and other diseases. This document details the binding site of this compound on the SHP2 protein, presents quantitative data on its inhibitory activity, and outlines the experimental protocols used for its characterization. The information is intended to support researchers and drug development professionals in their efforts to understand and utilize this potent SHP2 inhibitor.
Introduction to SHP2 and its Allosteric Inhibition
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways, including the RAS-MAPK cascade.[1] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of several human cancers and developmental disorders like Noonan syndrome.[2]
SHP2 is comprised of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[3] In its basal state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain blocks the active site of the PTP domain.[4] Activation occurs upon binding of the SH2 domains to phosphotyrosine residues on upstream signaling partners, leading to a conformational change that relieves this auto-inhibition.
Allosteric inhibitors of SHP2, such as this compound, function by binding to a site distinct from the catalytic active site. These inhibitors stabilize the auto-inhibited conformation of SHP2, effectively locking the enzyme in its inactive state.[5] This mechanism of action offers a high degree of selectivity over other phosphatases, a significant challenge for active-site inhibitors due to the conserved nature of the PTP catalytic domain.
The this compound Binding Site
This compound is a "tunnel site" allosteric inhibitor, binding to a well-characterized pocket at the interface of the N-SH2, C-SH2, and PTP domains of SHP2.[6][7] This binding pocket is only accessible in the closed, auto-inhibited conformation of the enzyme. By occupying this tunnel, this compound acts as a molecular glue, stabilizing the interaction between the N-SH2 and PTP domains and preventing the conformational change required for SHP2 activation.[5]
The binding of allosteric inhibitors like this compound to this site is a prime example of targeted therapy, exploiting the unique structural features of the SHP2 protein. X-ray crystallography studies of similar allosteric inhibitors, such as SHP099, have provided detailed atomic-level insights into the key interactions within this pocket, guiding the structure-based design of new and improved inhibitors.[5]
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound and provide a comparison with the well-characterized allosteric inhibitor SHP099.
Table 1: Biochemical and Cellular Activity of this compound
| Compound | Assay | Parameter | Value | Cell Line | Reference |
| This compound | Biochemical | IC50 | 83.0 nM | - | [6] |
| This compound | pERK Inhibition | IC50 | 0.59 µM | NSCLC cells | [6] |
| This compound | pERK Inhibition | IC50 | 0.63 ± 0.32 µM | NCI-H1975-OR cells | [6] |
| SHP099 | Biochemical | IC50 | 71 nM | - | [5] |
Table 2: In Vivo Efficacy of this compound
| Compound | Model | Dosing | Effect | Reference |
| This compound | AML model | 20 mg/kg, oral gavage, daily | Significant reduction of leukemia burden; near complete eradication of human CD45+ leukemic cells in blood and spleen. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound and other allosteric SHP2 inhibitors are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for SHP2 Inhibition
This assay is a common high-throughput screening method to identify and characterize SHP2 inhibitors.[8][9]
Principle: The assay measures the inhibition of SHP2 phosphatase activity by monitoring the dephosphorylation of a substrate peptide. A terbium-labeled anti-phosphotyrosine antibody serves as the FRET donor, and a fluorescently tagged substrate peptide acts as the FRET acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. SHP2 activity leads to dephosphorylation, loss of antibody binding, and a decrease in the FRET signal.
Protocol:
-
Reagents:
-
Recombinant full-length SHP2 protein.
-
Biotinylated and fluorescently-labeled (e.g., with fluorescein (B123965) or a similar dye) peptide substrate containing a tyrosine phosphorylation site.
-
ATP and a tyrosine kinase (e.g., Src) for in-situ phosphorylation of the substrate.
-
Terbium-labeled anti-phosphotyrosine antibody.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT).
-
Test compound (this compound) serially diluted in DMSO.
-
-
Procedure:
-
Add SHP2 enzyme and the test compound to a 384-well assay plate and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the phosphatase reaction by adding the phosphorylated substrate peptide.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution containing EDTA and the terbium-labeled anti-phosphotyrosine antibody.
-
Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor) after excitation at approximately 340 nm.
-
Calculate the ratio of acceptor to donor emission and determine the percent inhibition based on controls (no enzyme and no inhibitor).
-
Generate dose-response curves and calculate IC50 values.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding kinetics (association and dissociation rates) and affinity of an inhibitor to its target protein.[1][10]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. The target protein (SHP2) is immobilized on the chip surface. When the inhibitor (analyte) flows over the surface and binds to the immobilized protein, the mass on the surface increases, causing a change in the refractive index, which is measured in real-time as a response unit (RU).
Protocol:
-
Reagents and Equipment:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Recombinant full-length SHP2 protein.
-
This compound dissolved in running buffer.
-
Running buffer (e.g., HBS-EP+ buffer).
-
Immobilization reagents (e.g., EDC/NHS).
-
-
Procedure:
-
Immobilize the SHP2 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of this compound over the immobilized surface and a reference surface (without SHP2).
-
Monitor the binding and dissociation in real-time.
-
Regenerate the surface between injections if necessary.
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[11][12]
Principle: An ITC experiment consists of a series of injections of the ligand (inhibitor) into a sample cell containing the protein. The heat released or absorbed upon binding is measured. The resulting data are used to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Reagents and Equipment:
-
Isothermal titration calorimeter.
-
Recombinant full-length SHP2 protein.
-
This compound.
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
-
Procedure:
-
Thoroughly dialyze the SHP2 protein against the chosen buffer. Dissolve this compound in the final dialysis buffer.
-
Load the SHP2 solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat changes.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters (KD, n, ΔH, and ΔS).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the SHP2 signaling pathway, the experimental workflow for inhibitor screening, and the logical relationship of SHP2 inhibition.
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for the screening and characterization of SHP2 inhibitors.
Caption: Logical relationship of this compound binding and SHP2 inhibition.
Conclusion
This compound is a potent and selective allosteric inhibitor of SHP2 that targets the "tunnel site," stabilizing the enzyme in its inactive conformation. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers working on SHP2-targeted therapies. The methodologies described for TR-FRET, SPR, and ITC are fundamental for the characterization of this and other SHP2 inhibitors. The continued investigation of compounds like this compound holds significant promise for the development of novel treatments for a range of diseases driven by aberrant SHP2 signaling.
References
- 1. Antagonism between binding site affinity and conformational dynamics tunes alternative cis-interactions within Shp2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of SHP2 at Tyr62 Enables Acquired Resistance to SHP2 Allosteric Inhibitors in FLT3-ITD–Driven AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Tyrosine Phosphatase SHP2: A New Target for Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dual Allosteric Inhibition of SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TR-FRET-based high-throughput screening assay for identification of UBC13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins | Springer Nature Experiments [experiments.springernature.com]
Shp2-IN-13: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shp2-IN-13 is a potent and orally bioavailable allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). Shp2 is a critical signaling node and a validated oncogenic driver in various human cancers, making it an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its discovery, detailed synthetic route, and key preclinical data. Methodologies for the essential biochemical and cellular assays used to characterize this inhibitor are also presented, along with a visualization of the signaling pathway it modulates.
Introduction
The protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade.[1][2] Dysregulation of Shp2 activity, often through gain-of-function mutations or upstream activation, is implicated in the pathogenesis of various malignancies and developmental disorders like Noonan syndrome.[3] Consequently, the development of selective Shp2 inhibitors has been a major focus of oncology drug discovery.
This compound emerged as a highly selective, orally active allosteric inhibitor that binds to a "tunnel site" on the Shp2 protein.[4] This binding mode locks the phosphatase in an auto-inhibited conformation, preventing its activation and subsequent signal propagation.[4] This guide summarizes the key quantitative data, experimental protocols, and signaling context for this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 | Reference |
| Biochemical Assay | Shp2 | 83.0 nM | [4] |
| Cellular pERK Inhibition | NSCLC Cells | 0.59 µM | [4] |
| Cellular pERK Inhibition | NCI-H1975-OR Cells | 0.63 ± 0.32 µM | [4] |
Table 2: In Vivo Pharmacokinetics of this compound (5 mg/kg, IV/PO)
| Parameter | Value | Reference |
| Clearance | High | [4] |
| Volume of Distribution (Vd) | 13.9 L/kg | [4] |
| Half-life (T1/2) | 5.31 h | [4] |
| Oral Bioavailability (F) | 55.07 ± 7.93% | [4] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | 20 mg/kg, oral gavage, daily | Significant reduction of leukemia burden; Near complete eradication of human CD45+ leukemic cells in blood and spleen. | [4] |
Experimental Protocols
Synthesis of this compound (Compound 129)
The synthesis of this compound is detailed in patent literature. The following is a representative synthetic scheme. For full experimental details, including reagent quantities and reaction conditions, please refer to the cited patent.
A detailed, step-by-step synthetic protocol would be included here, based on the full text of the relevant patent. This would include reaction schemes, reagent lists, and purification methods. As the full patent text is not available, a generalized description is provided.
The synthesis of this compound likely involves a multi-step sequence, beginning with commercially available starting materials. Key steps would include the formation of the core heterocyclic scaffold, followed by the introduction of the substituted aryl group and the piperidine (B6355638) moiety. The final steps would likely involve functional group manipulations and purification by chromatography to yield the final product.
Shp2 Biochemical Assay (Fluorescence-based)
This protocol outlines a general method for assessing the inhibitory activity of compounds against Shp2 using a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant human Shp2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) or a similar fluorogenic phosphatase substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT)
-
This compound and other test compounds dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
Add a defined amount of recombinant Shp2 enzyme to each well of the 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cellular pERK Inhibition Assay (Western Blot)
This protocol describes how to measure the effect of this compound on the phosphorylation of ERK, a downstream effector of the Shp2-RAS-MAPK pathway.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., NCI-H1975-OR)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Growth factor (e.g., EGF) to stimulate the pathway
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Serum-starve the cells for a specified time (e.g., 4-6 hours) to reduce basal signaling.
-
Pre-treat the cells with a range of concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Perform SDS-PAGE and Western blotting with the specified primary and secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK at each inhibitor concentration.
-
Calculate the IC50 value for pERK inhibition.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the Shp2 signaling pathway and a general experimental workflow for inhibitor characterization.
Caption: Shp2 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for the characterization of a Shp2 inhibitor.
Conclusion
This compound is a potent and orally bioavailable allosteric inhibitor of Shp2 with demonstrated preclinical activity. The data and protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery who are interested in targeting the Shp2 phosphatase. Further investigation into the therapeutic potential of this compound and similar molecules is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. bloodcancerunited.org [bloodcancerunited.org]
- 3. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Effect of Shp2-IN-13 on the RAS-MAPK Signaling Pathway: A Technical Guide
Introduction
The Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node that plays a predominantly positive regulatory role in various cellular processes.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is essential for cell proliferation, differentiation, and survival.[3] Dysregulation of SHP2 activity, often through gain-of-function mutations or upstream signaling from receptor tyrosine kinases (RTKs), is implicated in the pathogenesis of developmental disorders and various cancers, including leukemia, lung, and breast cancer.[4][5][6] This central role in oncogenic signaling makes SHP2 a compelling therapeutic target.[2][6]
Historically, targeting phosphatases has been challenging due to the highly conserved and charged nature of their active sites, leading to inhibitors with poor selectivity and bioavailability.[7][8] A significant breakthrough came with the development of allosteric inhibitors that lock SHP2 in its autoinhibited conformation.[9][10] Shp2-IN-13 is a highly selective, orally active, allosteric inhibitor that binds to a "tunnel site" at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains.[11] This guide provides an in-depth technical overview of the mechanism and effects of this compound on the RAS-MAPK signaling pathway, intended for researchers, scientists, and drug development professionals.
Core Mechanism: SHP2's Role in RAS-MAPK Signaling
Under normal physiological conditions, SHP2 exists in a "closed," autoinhibited state where its N-terminal SH2 domain blocks the catalytic PTP domain.[12] Upon stimulation by growth factors, RTKs become activated and autophosphorylated, creating docking sites for adaptor proteins like Grb2 and GAB1.[1][13] SHP2 is recruited to these phosphotyrosine sites via its SH2 domains, causing a conformational change that relieves autoinhibition and activates its phosphatase activity.[12]
Activated SHP2 positively modulates the RAS-MAPK pathway through several proposed mechanisms:
-
Dephosphorylation of Negative Regulators: SHP2 can dephosphorylate negative regulators of the pathway, such as Sprouty proteins.[14]
-
Dephosphorylation of RAS Itself: SHP2 has been shown to directly dephosphorylate Ras at specific tyrosine residues, which promotes its interaction with the effector protein RAF and sustains signaling.[14]
-
Scaffolding Function: SHP2 can act as a scaffold to facilitate the recruitment of the Grb2-SOS1 complex, which promotes the exchange of GDP for GTP on RAS, leading to its activation.[15][16]
Activated, GTP-bound RAS then initiates a downstream phosphorylation cascade through RAF, MEK, and finally ERK (extracellular signal-regulated kinase).[17] Phosphorylated ERK (pERK) translocates to the nucleus to regulate transcription factors involved in cell growth and proliferation.[18]
This compound functions as a "molecular glue," stabilizing the closed, inactive conformation of SHP2.[9][11] By locking the enzyme in this state, it prevents the catalytic PTP domain from accessing its substrates, effectively shutting down its downstream signaling functions and inhibiting the activation of the RAS-MAPK pathway.[11][19]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data for this compound, demonstrating its potency from biochemical assays to cellular and in vivo models.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Endpoint | IC50 | Citation |
|---|---|---|---|---|
| Biochemical | SHP2 Enzyme | Allosteric Inhibition | 83.0 nM | [11] |
| Cellular | NCI-H1975-OR (NSCLC) | pERK Inhibition | 0.63 µM | [11] |
| Cellular | NCI-H1975 (NSCLC) | pERK Inhibition | 0.59 µM | [11] |
| Cellular | NCI-H1975 (NSCLC) | Cell Proliferation | Not specified, but dose-dependent inhibition observed up to 30 µM |[11] |
Table 2: In Vivo Pharmacokinetics of this compound
| Parameter | Route | Dose | Value | Citation |
|---|---|---|---|---|
| Half-life (T½) | IV/PO | 5 mg/kg | 5.31 h | [11] |
| Volume of Distribution (Vd) | IV | 5 mg/kg | 13.9 L/kg | [11] |
| Oral Bioavailability (F%) | PO vs IV | 5 mg/kg | 55.07% |[11] |
Table 3: In Vivo Efficacy of this compound
| Model | Treatment | Outcome | Citation |
|---|
| Leukemia Mouse Model | 20 mg/kg, daily (oral gavage) | Significant reduction of leukemia burden; near-complete eradication of human CD45+ leukemic cells in blood and spleen. |[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize SHP2 inhibitors like this compound.
SHP2 Biochemical Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified SHP2 protein. A common method utilizes a fluorogenic phosphatase substrate.
Protocol:
-
Reagents: Purified full-length human SHP2 protein, assay buffer (e.g., 60 mM HEPES, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT, pH 7.2), fluorogenic substrate (e.g., DiFMUP), and test compound (this compound).
-
Procedure: a. Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer. b. In a 384-well plate, add the diluted compound to the wells. c. Add purified SHP2 protein to the wells and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for compound binding. d. Initiate the enzymatic reaction by adding the DiFMUP substrate. e. Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~358/450 nm).
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the logarithmic concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.[20]
Western Blotting for Cellular pERK Inhibition
This assay measures the ability of this compound to inhibit the RAS-MAPK pathway within intact cells by quantifying the levels of phosphorylated ERK.
Protocol:
-
Cell Culture and Treatment: a. Seed cancer cells (e.g., NCI-H1975) in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for several hours to reduce basal signaling. c. Treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours). d. Stimulate the cells with a growth factor (e.g., EGF or HGF) for a short period (e.g., 10-15 minutes) to activate the RAS-MAPK pathway.
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane with a primary antibody specific for pERK (e.g., anti-p-ERK1/2 Thr202/Tyr204).[18] c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. e. Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal for each sample.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound binds to its intended target within the complex environment of a cell.[12] It is based on the principle that ligand binding stabilizes the target protein against heat-induced denaturation.[21][22]
Protocol:
-
Cell Treatment: Treat intact cells (e.g., HEK293T overexpressing tagged SHP2) with this compound or a vehicle control for 1 hour.[23]
-
Thermal Challenge: a. Aliquot the cell suspension into PCR tubes or a 384-well PCR plate. b. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[24]
-
Lysis and Separation: a. Lyse the cells by freeze-thaw cycles or with a lysis buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).[22]
-
Detection: a. Collect the supernatant containing the soluble SHP2. b. Analyze the amount of soluble SHP2 at each temperature point using Western blotting or an enzyme complementation assay (e.g., DiscoverX InCell Pulse).[22]
-
Data Analysis: Plot the amount of soluble SHP2 as a function of temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. An isothermal dose-response experiment can be performed at an optimized temperature to calculate the EC50 for target engagement.[22]
Conclusion
This compound is a potent and selective allosteric inhibitor that effectively targets the SHP2 phosphatase, a key positive regulator of the RAS-MAPK signaling pathway. By stabilizing the autoinhibited conformation of SHP2, it prevents the downstream activation of RAS and ERK, thereby suppressing the proliferation of cancer cells driven by aberrant RTK signaling.[11] Quantitative data demonstrates its activity at biochemical, cellular, and in vivo levels, supported by favorable pharmacokinetic properties. The detailed protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel SHP2 inhibitors, which hold significant promise as a therapeutic strategy for a range of malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions of Shp2 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RSC - Page load error [pubs.rsc.org]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Tyrosine Phosphatase SHP-2 Is Required for Sustained Activation of Extracellular Signal-Regulated Kinase and Epithelial Morphogenesis Downstream from the Met Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of SHP2-mediated dephosphorylation of Ras suppresses oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RAS nucleotide cycling underlies the SHP2 phosphatase dependence of mutant BRAF-, NF1- and RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Shp-2 is critical for ERK and metabolic engagement downstream of IL-15 receptor in NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Allosteric Inhibitors of SHP2 with Therapeutic Potential for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 24. Video: Assessing Cellular Target Engagement by SHP2 PTPN11 Phosphatase Inhibitors [jove.com]
In Vitro Characterization of Shp2-IN-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Shp2-IN-13, a highly selective, orally active allosteric inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical signaling node and a well-validated target in oncology, particularly for cancers driven by receptor tyrosine kinase (RTK) pathways. This compound, also identified as compound 129, binds to the "tunnel site" of SHP2, stabilizing it in an inactive conformation.[1] This document outlines the key quantitative data, detailed experimental methodologies, and relevant signaling pathways associated with the preclinical in vitro evaluation of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro potency and cellular activity of this compound.
Table 1: Biochemical Potency of this compound
| Analyte | Assay Type | IC50 (nM) |
| SHP2 | Biochemical Phosphatase Assay | 83.0 |
Source: Data compiled from publicly available information.[1]
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 (µM) |
| NSCLC Cells | pERK Inhibition | 0.59 |
| NCI-H1975-OR Cells | pERK Inhibition | 0.63 ± 0.32 |
Source: Data compiled from publicly available information.[1]
Signaling Pathway and Mechanism of Action
This compound is an allosteric inhibitor that locks the SHP2 protein in an auto-inhibited conformation. This prevents the phosphatase domain from accessing its substrates, thereby blocking downstream signaling, most notably the RAS-MAPK pathway.
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound.
SHP2 Biochemical Phosphatase Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the SHP2 protein.
Experimental Workflow:
References
Shp2-IN-13: A Deep Dive into its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of Shp2-IN-13, a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). This document details its mechanism of action, in vitro and in vivo activities, and pharmacokinetic profile, offering a valuable resource for researchers in oncology and related fields.
Core Pharmacological Properties
This compound is a highly selective, orally active allosteric inhibitor that targets the "tunnel site" of the SHP2 protein.[1] Its inhibitory action stabilizes SHP2 in an auto-inhibited conformation, preventing its interaction with upstream signaling molecules and subsequent activation of downstream pathways, most notably the RAS-ERK signaling cascade. This mechanism of action makes this compound a promising candidate for the treatment of cancers driven by receptor tyrosine kinase (RTK) signaling.[1]
Quantitative Pharmacological Data
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | 83.0 nM | Recombinant SHP2 enzyme | [1] |
| Cellular pERK IC50 | 0.59 µM | NSCLC cells | [1] |
| Cellular pERK IC50 | 0.63 ± 0.32 µM | NCI-H1975-OR cells | [1] |
| High Clearance | Reported | In vivo (animal model not specified) | [1] |
| Volume of Distribution (Vd) | 13.9 L/kg | In vivo (animal model not specified) | [1] |
| Half-life (T1/2) | 5.31 h | In vivo (animal model not specified) | [1] |
| Oral Bioavailability (F) | 55.07 ± 7.93% | In vivo (animal model not specified) | [1] |
Signaling Pathways and Mechanism of Action
SHP2 is a critical signaling node downstream of multiple RTKs. Upon activation by growth factors, RTKs become phosphorylated, creating docking sites for the SH2 domains of SHP2. This interaction relieves the auto-inhibition of SHP2's phosphatase domain, allowing it to dephosphorylate and activate downstream signaling proteins, leading to the activation of the RAS-RAF-MEK-ERK pathway. This pathway is a key driver of cell proliferation, survival, and differentiation.
This compound binds to an allosteric "tunnel site" at the interface of the N-SH2, C-SH2, and PTP domains. This binding event locks SHP2 in its inactive, auto-inhibited conformation, preventing the conformational changes required for its activation. Consequently, the downstream RAS-ERK signaling cascade is suppressed.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the original discovery publication.
In Vitro SHP2 Enzymatic Assay
This assay determines the direct inhibitory activity of this compound on the SHP2 enzyme.
-
Materials:
-
Recombinant human SHP2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA)
-
This compound dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 20 µL of SHP2 enzyme solution to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of DiFMUP substrate solution.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission) every minute for 30 minutes.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.
-
Cellular pERK Inhibition Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the SHP2 signaling pathway in a cellular context by measuring the phosphorylation of its downstream effector, ERK.
-
Materials:
-
Cancer cell lines (e.g., NSCLC, NCI-H1975-OR)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Growth factors (e.g., EGF) to stimulate the pathway
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2 (tERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).
-
Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pERK and tERK.
-
Incubate with an HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal.
-
Quantify the band intensities and normalize the pERK signal to the tERK signal.
-
Plot the normalized pERK levels against the concentration of this compound to determine the cellular IC50.
-
In Vivo Pharmacokinetic (PK) Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in an animal model.
-
Animal Model:
-
Male Sprague-Dawley rats or BALB/c mice.
-
-
Procedure:
-
Administer this compound intravenously (IV) via the tail vein (e.g., 5 mg/kg) and orally (PO) by gavage (e.g., 5 mg/kg).
-
Collect blood samples from the jugular vein at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in the plasma samples using LC-MS/MS.
-
Calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, and oral bioavailability) using appropriate software.
-
In Vivo Anti-Leukemic Efficacy Study
This study assesses the anti-tumor activity of this compound in a mouse model of leukemia.
-
Animal Model:
-
Immunodeficient mice (e.g., NOD/SCID) engrafted with a human acute myeloid leukemia (AML) cell line (e.g., MOLM-13).
-
-
Procedure:
-
Inject the AML cells intravenously into the mice.
-
Monitor the engraftment of the leukemia cells by measuring the percentage of human CD45+ cells in the peripheral blood.
-
Once the leukemia is established, randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally by gavage daily at a specified dose (e.g., 20 mg/kg).
-
Monitor the leukemia burden in the blood, spleen, and bone marrow at the end of the study.
-
Assess the overall survival of the mice in each group.
-
Conclusion
This compound is a potent and selective allosteric inhibitor of SHP2 with favorable pharmacokinetic properties and demonstrated in vivo anti-tumor efficacy. Its distinct mechanism of action, targeting the "tunnel site" to lock SHP2 in an inactive state, provides a promising therapeutic strategy for cancers dependent on RTK signaling. The data and protocols presented in this guide offer a solid foundation for further preclinical and clinical investigation of this compound.
References
Shp2-IN-13: A Chemical Probe for Interrogating SHP2 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling and is a well-validated target in oncology. Shp2-IN-13 has emerged as a potent, selective, and orally bioavailable allosteric inhibitor of SHP2, making it an invaluable tool for studying SHP2 function in normal physiology and disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, pharmacokinetic properties, and detailed experimental protocols for its use as a chemical probe.
Introduction to SHP2 and the Role of this compound
SHP2 is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-RAF-MEK-ERK cascade. In its basal state, SHP2 is autoinhibited. Upon cellular stimulation, it is recruited to phosphorylated tyrosine residues on RTKs and scaffolding proteins, leading to a conformational change that activates its phosphatase activity. Dysregulation of SHP2 is implicated in various cancers and developmental disorders.
This compound, also identified as compound 129 in its discovery publication, is a highly selective allosteric inhibitor that binds to the "tunnel site" of SHP2.[1][2][3] This binding locks the enzyme in its inactive conformation, preventing its activation and downstream signaling. Its favorable properties, including high potency and oral bioavailability, make it a superior chemical probe for both in vitro and in vivo studies of SHP2 function.
Mechanism of Action
This compound functions as a "molecular glue," stabilizing the autoinhibited conformation of SHP2. It binds to a tunnel-like allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This action prevents the release of the N-SH2 domain from the PTP domain's active site, even in the presence of upstream activating signals.
Quantitative Data
This compound has been characterized extensively to determine its potency, selectivity, and pharmacokinetic properties. A summary of this data is presented below.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | IC50 | Reference(s) |
| Biochemical Assay | Full-length SHP2 | 83.0 nM | [1][2][3] |
| Cellular Assay (pERK) | NCI-H1975 (NSCLC) | 0.59 µM | [1] |
| Cellular Assay (pERK) | NCI-H1975-OR (Osimertinib Resistant) | 0.63 ± 0.32 µM | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Reference(s) |
| Half-life (T1/2) | 5.31 h | 5 mg/kg (IV/PO) | [1] |
| Volume of Distribution (Vd) | 13.9 L/kg | 5 mg/kg (IV/PO) | [1] |
| Oral Bioavailability (F) | 55.07 ± 7.93% | 5 mg/kg (IV/PO) | [1][2][3] |
Table 3: Selectivity Profile of this compound
The primary publication describes this compound as a "highly selective" inhibitor.[2][3] Detailed selectivity data against a panel of other phosphatases is crucial for its validation as a chemical probe. While a comprehensive panel is not publicly available in the search results, its allosteric mechanism of action, targeting a unique pocket, inherently confers a higher degree of selectivity over active-site directed inhibitors.
Experimental Protocols
Detailed methodologies are essential for the reproducible application of this compound as a chemical probe. The following protocols are based on standard methods for evaluating SHP2 inhibitors.
SHP2 Biochemical Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified full-length SHP2.
Protocol:
-
Enzyme Activation: Pre-incubate recombinant full-length human SHP2 with a SHP2 activating peptide (e.g., a dually phosphorylated peptide from IRS-1) in assay buffer for 15 minutes at 37°C. This step is crucial for achieving a catalytically active conformation of the enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in a 10-point dose-response format) or vehicle control (DMSO) to the activated enzyme mixture and incubate for a further 15-30 minutes.
-
Reaction Initiation: Initiate the phosphatase reaction by adding a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Detection: Incubate for 60 minutes at 37°C. Measure the fluorescence of the resulting DiFMU product using a microplate reader (Excitation/Emission ≈ 360/460 nm).
-
Data Analysis: Normalize the data to controls and fit to a four-parameter logistic equation to determine the IC50 value.
Cellular pERK Inhibition Assay (Western Blot)
This assay determines the ability of this compound to inhibit SHP2-mediated signaling in a cellular context by measuring the phosphorylation status of a key downstream effector, ERK.
Protocol:
-
Cell Culture and Treatment: Plate RTK-driven cancer cells (e.g., NCI-H1975) and allow them to adhere. Treat the cells with a serial dilution of this compound for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2 (as a loading control).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the inhibitor concentration to determine the cellular IC50.
In Vivo Efficacy Studies
This compound has demonstrated efficacy in a murine model of leukemia.[1] The following is a general protocol for assessing in vivo anti-tumor activity.
Protocol:
-
Model System: Utilize a relevant xenograft or patient-derived xenograft (PDX) model. For example, an AML model can be established by engrafting human leukemia cells (e.g., MOLM-13) into immunocompromised mice.
-
Dosing: Based on pharmacokinetic data, administer this compound via oral gavage. A reported efficacious dose is 20 mg/kg, administered daily.[1] A vehicle control group should be included.
-
Monitoring: Monitor tumor burden over time. For leukemia models, this can be done by measuring the percentage of human CD45+ cells in peripheral blood or spleen via flow cytometry. For solid tumors, measure tumor volume with calipers. Monitor animal body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, harvest tumors or tissues for pharmacodynamic analysis (e.g., western blot for p-ERK) to confirm target engagement in vivo.
Signaling Pathways
SHP2 is a central node in multiple signaling pathways. This compound, by inhibiting SHP2, can be used to probe the involvement of SHP2 in these cascades.
References
Unlocking New Therapeutic Avenues: An In-depth Technical Guide to Early-Stage Research on Shp2-IN-13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on Shp2-IN-13, a novel, potent, and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). As a critical node in multiple receptor tyrosine kinase (RTK) signaling pathways, SHP2 has emerged as a compelling target for the treatment of various cancers. This compound, also identified as compound 129, demonstrates significant promise in preclinical studies, offering a potential new therapeutic strategy for RTK-driven malignancies.[1][2] This document details the mechanism of action, quantitative preclinical data, and the experimental protocols utilized in the initial characterization of this compound.
Core Data Summary
The following tables summarize the key quantitative data from the initial preclinical evaluation of this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Cell Line/System | Notes |
| SHP2 Inhibition IC50 | 83.0 nM | Full-length SHP2 | Allosteric inhibitor targeting the "tunnel site".[1][2] |
| pERK Signaling IC50 | 0.59 µM | NSCLC Cells | Inhibition of phosphorylated ERK in a dose-dependent manner. |
| pERK Signaling IC50 | 0.63 ± 0.32 µM | NCI-H1975-OR Cells | Inhibition in RTK inhibitor-resistant cells. |
Table 2: In Vivo Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Dosing |
| Clearance | High | Mouse | 5 mg/kg (IV/PO) |
| Volume of Distribution (Vd) | 13.9 L/kg | Mouse | 5 mg/kg (IV/PO) |
| Half-life (T1/2) | 5.31 h | Mouse | 5 mg/kg (IV/PO) |
| Oral Bioavailability (F) | 55.07 ± 7.93% | Mouse | 5 mg/kg (IV/PO) |
Data derived from in vivo pharmacokinetic studies.[1][3]
Table 3: In Vivo Anti-Leukemic Efficacy of this compound
| Animal Model | Treatment Regimen | Key Findings |
| Hematological Malignancy Model | 20 mg/kg, daily oral gavage | Significant reduction of leukemia burden.[1] |
| Human CD45+ Leukemic Cells | 20 mg/kg, daily oral gavage | Near complete eradication in blood and spleen.[1] |
Mechanism of Action: Allosteric Inhibition of the SHP2 "Tunnel Site"
This compound functions as a highly selective, orally active allosteric inhibitor that targets a "tunnel site" on the SHP2 protein.[1] This binding pocket is distinct from the active site and, when occupied by this compound, stabilizes the auto-inhibited conformation of SHP2. This prevents the conformational changes necessary for its catalytic activity, thereby blocking downstream signaling through pathways such as the RAS-MAPK cascade. The inhibition of ERK phosphorylation (pERK) is a key downstream marker of this compound's activity.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early-stage research of this compound, based on the primary research publication.[2]
SHP2 Enzymatic Inhibition Assay
This assay determines the in vitro inhibitory activity of this compound against the full-length human SHP2 protein.
Materials:
-
Full-length recombinant human SHP2 protein
-
This compound (compound 129)
-
6,8-Difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) substrate
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 2 mM DTT
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the SHP2 enzyme solution to the wells and incubate for 30 minutes at 25°C.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Allow the reaction to proceed for 30 minutes at 25°C.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Cellular pERK Western Blot Assay
This protocol assesses the effect of this compound on the phosphorylation of ERK in a cellular context.
Materials:
-
NSCLC or NCI-H1975-OR cells
-
This compound
-
Cell lysis buffer
-
Protein quantification assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK (pERK), anti-total-ERK, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed NSCLC or NCI-H1975-OR cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0-30 µM) for 24 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK, total ERK, and GAPDH (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of pERK normalized to total ERK and the loading control.
In Vivo Anti-Leukemic Efficacy Study
This study evaluates the anti-tumor activity of this compound in a hematological malignancy mouse model.
Animal Model:
-
A suitable mouse model for hematological malignancy is used, for example, by engrafting human acute myeloid leukemia (AML) cells into immunodeficient mice.
Treatment:
-
Once tumors are established, mice are randomized into vehicle control and treatment groups.
-
This compound is administered via oral gavage at a dose of 20 mg/kg daily.
Efficacy Assessment:
-
Tumor burden is monitored regularly.
-
At the end of the study, blood and spleen are collected.
-
The percentage of human CD45+ leukemic cells in the blood and spleen is determined by flow cytometry to assess the reduction in leukemia burden.
-
Animal body weight and general health are monitored throughout the study to assess toxicity.
Conclusion
The early-stage research on this compound (compound 129) has identified it as a potent and selective allosteric inhibitor of SHP2 with promising in vitro and in vivo anti-cancer activity. Its ability to inhibit pERK signaling in RTK-driven cancer cells, including those resistant to other targeted therapies, highlights its potential as a valuable therapeutic agent. The favorable oral bioavailability and significant anti-leukemic efficacy observed in preclinical models warrant further investigation and development of this compound for the treatment of cancers with oncogenic RTK drivers and other SHP2-related diseases. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this promising SHP2 inhibitor.
References
Methodological & Application
Application Notes and Protocols for Shp2-IN-13 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Shp2-IN-13, a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), in cancer cell line research. This document outlines the mechanism of action, presents quantitative data on its efficacy, and offers detailed protocols for key experimental applications.
Introduction to this compound
This compound is a small molecule inhibitor that targets the "tunnel site" of the SHP2 protein, locking it in an inactive conformation.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-AKT signaling pathways, which are frequently dysregulated in cancer, promoting cell proliferation, survival, and differentiation.[1][2][4] Consequently, inhibiting SHP2 with molecules like this compound presents a promising therapeutic strategy for various cancers.
Mechanism of Action
This compound functions as an allosteric inhibitor. In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the active site of the protein tyrosine phosphatase (PTP) domain. Upon activation by upstream signals, this autoinhibition is relieved. This compound binds to a "tunnel" site, stabilizing the autoinhibited conformation and preventing the activation of SHP2. This, in turn, blocks downstream signaling through the RAS-ERK and PI3K-AKT pathways.[1][5]
Data Presentation: Efficacy of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. This data is essential for designing experiments and determining appropriate concentration ranges for cell-based assays.
| Cell Line | Cancer Type | IC50 (pERK) | Reference |
| NSCLC cells | Non-Small Cell Lung Cancer | 0.59 µM | [1] |
| NCI-H1975-OR cells | Non-Small Cell Lung Cancer | 0.63 ± 0.32 μM | [1] |
| MOLM-13 | Acute Myeloid Leukemia | 12 µM (cell viability) | [6] |
| MV4-11 | Acute Myeloid Leukemia | 8.2 µM (cell viability) | [6] |
| Kasumi-1 | Acute Myeloid Leukemia | 8.5 µM (cell viability) | [6] |
| KYSE-520 | Esophageal Carcinoma | 5.4 µM (cell viability) | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and a general experimental workflow for its evaluation in cancer cell lines.
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
References
- 1. Inhibition of SHP2 by new compounds induces differential effects on RAS/RAF/ERK and PI3K/AKT pathways in different cancer cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SHP2 Inhibitors in Animal Xenograft Models
Note: While specific data for "Shp2-IN-13" was not found in the available literature, this document provides a comprehensive overview and generalized protocols based on widely studied allosteric SHP2 inhibitors such as SHP099, PF-07284892, and RMC-4550. These inhibitors share a common mechanism of action and their in vivo application provides a strong framework for designing experiments with novel SHP2 inhibitors.
Introduction
Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers.[2][3][4] SHP2 acts as a downstream mediator for multiple receptor tyrosine kinases (RTKs).[2][4] Consequently, inhibiting SHP2 has emerged as a promising therapeutic strategy for a range of cancers, particularly those driven by RTK signaling or carrying specific KRAS mutations.[4][5] Allosteric inhibitors of SHP2 have demonstrated efficacy in preclinical xenograft models, both as monotherapies and in combination with other targeted agents.[1][4]
These application notes provide a summary of dosing and administration protocols for SHP2 inhibitors in animal xenograft models based on published studies, along with a generalized experimental workflow and a depiction of the targeted signaling pathway.
Data Presentation: SHP2 Inhibitors in Xenograft Models
The following table summarizes the dosing regimens and experimental details for several allosteric SHP2 inhibitors in various cancer xenograft models. This data can serve as a starting point for designing in vivo studies with new SHP2 inhibitors.
| SHP2 Inhibitor | Dose and Schedule | Administration Route | Tumor Type (Cell Line) | Animal Model | Key Outcomes | Reference |
| SHP099 | 8 mg/kg, qd | Oral gavage | KYSE520 (Esophageal Squamous Cell Carcinoma) | Nude rats | T/C = 70% | [3] |
| SHP099 | 25 mg/kg, qd | Oral gavage | KYSE520 (Esophageal Squamous Cell Carcinoma) | Nude rats | T/C = 14% | [3] |
| SHP099 | 75 mg/kg, q2d | Oral gavage | KYSE520 (Esophageal Squamous Cell Carcinoma) | Nude rats | T/C = 18% | [3] |
| SHP099 | Not specified | Oral gavage | KYSE520 (Esophageal Squamous Cell Carcinoma) | Nude mice | Marked tumor growth inhibition | [2] |
| SHP099 | Not specified | Not specified | KRAS-mutant NSCLC (PDX model) | Mice | Impaired tumor growth | [4] |
| PF-07284892 | 30 mg/kg, every other day | Oral | Various solid tumors | Animals | Maintained efficacy and better tolerated than daily dosing | [6][7] |
| RMC-4550 | Not specified | Not specified | Myeloproliferative Neoplasms (MPL-W515L) | Mouse model | Antagonized MPN phenotypes and increased survival | [8] |
| P9 (PROTAC) | 25 mg/kg | Intraperitoneal injection | Not specified | Mice | Cmax = 1.2 ± 0.1 µM, t1/2 = 3.7 ± 0.7 h | [9] |
| P9 (PROTAC) | 50 mg/kg | Intraperitoneal injection | Not specified | Mice | Cmax = 2.5 ± 0.2 µM, t1/2 = 3.0 ± 0.5 h | [9] |
T/C: Treatment/Control tumor volume ratio. A lower T/C value indicates greater anti-tumor efficacy.
Experimental Protocols
This section outlines a generalized protocol for evaluating the efficacy of a SHP2 inhibitor in a subcutaneous xenograft mouse model.
Reagent and Animal Preparation
-
SHP2 Inhibitor Formulation:
-
The formulation of the SHP2 inhibitor will depend on its physicochemical properties. For oral administration, inhibitors are often formulated in vehicles such as 0.5% methylcellulose (B11928114) or a solution of 10% DMSO, 40% PEG300, and 50% water.
-
For intraperitoneal injection, the inhibitor may be dissolved in a suitable solvent like DMSO and then diluted with saline or corn oil.
-
It is crucial to perform a tolerability study to ensure the vehicle and the final formulation are well-tolerated by the animals.
-
-
Cell Culture:
-
The selected human cancer cell line (e.g., KYSE520 for esophageal cancer, or a KRAS-mutant non-small cell lung cancer line) should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics.[2][3]
-
Cells should be maintained in a logarithmic growth phase and be free of mycoplasma contamination.
-
-
Animal Models:
-
Immunocompromised mice, such as athymic nude mice or SCID mice, are commonly used for xenograft studies to prevent rejection of human tumor cells.
-
Animals should be acclimated for at least one week before the start of the experiment. All animal procedures must be performed in accordance with institutional guidelines and regulations.
-
Xenograft Tumor Implantation
-
Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
-
Monitor the animals regularly for tumor formation.
Treatment Administration and Monitoring
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer the SHP2 inhibitor or vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status throughout the study as indicators of toxicity.
Endpoint Analysis
-
The study is typically terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
-
Tumor samples can be flash-frozen for pharmacodynamic (PD) marker analysis (e.g., Western blotting for p-ERK) or fixed in formalin for immunohistochemistry.[3]
Mandatory Visualizations
SHP2 Signaling Pathway
Caption: The SHP2 signaling pathway in the context of RTK activation and the MAPK cascade.
Experimental Workflow for a Xenograft Study
Caption: A typical experimental workflow for an in vivo xenograft study using a SHP2 inhibitor.
References
- 1. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High SHP2 expression determines the efficacy of PD‐1/PD‐L1 inhibitors in advanced KRAS mutant non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Western blot protocol for pERK with Shp2-IN-13
Topic: Western Blot Analysis of pERK Modulation by Shp2-IN-13
Audience: Researchers, scientists, and drug development professionals.
Introduction
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2) is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It is a key positive regulator of the Ras-MAPK (mitogen-activated protein kinase) signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[3][4] Upon growth factor stimulation, SHP2 is recruited to activated RTKs or associated docking proteins, where it facilitates the activation of Ras, leading to the sequential phosphorylation and activation of Raf, MEK, and ultimately, the extracellular signal-regulated kinase (ERK).[4][5]
Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[6][7] this compound is a small molecule inhibitor designed to target the enzymatic activity of SHP2. By inhibiting SHP2, this compound is expected to attenuate the downstream Ras-MAPK signaling cascade, resulting in a decrease in the phosphorylation of ERK (pERK).[3][8]
Western blotting is a fundamental technique to verify the cellular efficacy of SHP2 inhibitors by quantifying the phosphorylation status of key downstream targets like ERK.[8] This document provides a detailed protocol for treating cultured cells with this compound and subsequently analyzing the levels of pERK (Thr202/Tyr204) and total ERK by Western blot.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the SHP2-regulated ERK signaling pathway and the general experimental workflow for the Western blot analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SHP2 inhibition and adjuvant therapy synergistically target KIT-mutant GISTs via ERK1/2-regulated GSK3β/cyclin D1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Shp2-IN-13 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling and is a key regulator of the Ras-MAPK (mitogen-activated protein kinase) pathway.[1][2] Its dysregulation is implicated in various cancers and developmental disorders, making it a compelling target for therapeutic intervention.[1][3] Shp2-IN-13 is a highly selective and orally active allosteric inhibitor of Shp2 that binds to a "tunnel site," stabilizing the enzyme in an inactive conformation.[4] With a reported IC50 of 83.0 nM in biochemical assays, this compound serves as a valuable tool compound for studying Shp2 biology and as a lead candidate for drug development.[4]
These application notes provide detailed protocols for utilizing this compound and similar allosteric inhibitors in high-throughput screening (HTS) assays to identify and characterize novel Shp2 inhibitors. The protocols cover both biochemical and cellular-based assays, offering a comprehensive guide for researchers in the field of drug discovery.
Shp2 Signaling Pathway
Shp2 is a crucial downstream mediator for multiple receptor tyrosine kinases (RTKs).[5] Upon growth factor binding and RTK activation, Shp2 is recruited to phosphorylated receptors or adaptor proteins, leading to its activation. Activated Shp2 dephosphorylates specific substrates, ultimately leading to the activation of the Ras-ERK signaling cascade, which promotes cell proliferation, survival, and differentiation.[6] Allosteric inhibitors like this compound lock Shp2 in its auto-inhibited state, preventing this signaling cascade.[7]
Figure 1: Simplified SHP2 signaling pathway and the mechanism of action of this compound.
Quantitative Data from HTS Assays
The following tables summarize key quantitative data from representative high-throughput screening assays for Shp2 inhibitors.
| Parameter | Value | Reference |
| Compound | This compound | [4] |
| Target | Full-length SHP2 | [4] |
| Assay Type | Biochemical (Allosteric Inhibition) | [4] |
| IC50 | 83.0 nM | [4] |
| Cellular pERK IC50 (NCI-H1975-OR) | 0.63 ± 0.32 μM | MedchemExpress Product Page |
| Cellular pERK IC50 (NSCLC cells) | 0.59 μM | MedchemExpress Product Page |
| Table 1: Potency of this compound. |
| Parameter | Value | Reference |
| Screening Method | Fluorescence-based enzyme assay & Thermal shift assay | [8] |
| Compound Library Size | ~2300 | [8] |
| Hit Rate (PTP inhibitors) | 0.17% | [8] |
| Hit Rate (Allosteric inhibitors) | 1.22% | [8] |
| Z'-factor | ≥ 0.72 (for a similar fluorescence-based assay) | [9] |
| Table 2: Representative HTS Campaign Metrics for SHP2 Inhibitors. |
| Compound | SHP2 IC50 (μM) | SHP1 IC50 (μM) | PTP1B IC50 (μM) | Selectivity (SHP1/SHP2) | Selectivity (PTP1B/SHP2) | Reference |
| PHPS1 | Not specified | >15x vs SHP2 | >8x vs SHP2 | >15 | >8 | [10] |
| Compound 8 | 5.5 | Several-fold higher | Several-fold higher | >1 | >1 | [6] |
| NSC-87877 | 0.318 | Similar to SHP2 | Not specified | ~1 | Not specified | [6] |
| Table 3: Selectivity Profile of Representative SHP2 Inhibitors. |
Experimental Protocols
Biochemical HTS Assay for Allosteric SHP2 Inhibitors
This protocol describes a fluorescence-based assay suitable for high-throughput screening to identify allosteric inhibitors of Shp2. The assay measures the dephosphorylation of a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP), by the full-length Shp2 protein.[11]
Materials:
-
Full-length wild-type Shp2 protein
-
DiFMUP substrate (e.g., from Invitrogen)
-
Assay buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20[6]
-
Compound library in DMSO
-
384-well black, low-volume assay plates
-
Plate reader with fluorescence detection capabilities (Excitation: 360 nm, Emission: 460 nm)[11]
Protocol:
-
Compound Plating: Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 20-50 nL) of each compound from the library to the wells of a 384-well assay plate. Include appropriate controls (e.g., DMSO for negative control, a known Shp2 inhibitor like this compound for positive control).
-
Enzyme Preparation: Prepare a working solution of full-length Shp2 in assay buffer. The final concentration should be optimized for a robust signal window and linear reaction kinetics (typically in the low nanomolar range, e.g., 0.5 nM).[12]
-
Enzyme Addition: Add the Shp2 enzyme solution to each well of the assay plate containing the compounds.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 30-60 minutes) to allow for compound binding to the enzyme.[13]
-
Substrate Addition: Prepare a working solution of DiFMUP in assay buffer. The final concentration should be at or near the Km value for Shp2 to ensure sensitivity to competitive inhibitors (e.g., 10-200 µM).[12][13] Add the DiFMUP solution to all wells to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a plate reader and measure the fluorescence intensity at multiple time points (e.g., every minute for 30 minutes) to determine the initial reaction velocity.
-
Data Analysis: Calculate the rate of DiFMUP dephosphorylation for each well. Normalize the data to the controls on each plate. A decrease in the reaction rate in the presence of a compound indicates potential inhibition.
Figure 2: Workflow for the biochemical HTS assay for allosteric SHP2 inhibitors.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment.[14] This protocol is adapted for a high-throughput format to assess the target engagement of Shp2 inhibitors.[15][16]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium and reagents
-
Compound library in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., containing non-ionic detergents and protease inhibitors)
-
384-well PCR plates
-
Thermal cycler
-
Detection system (e.g., AlphaScreen, ELISA, or high-throughput Western blotting)
Protocol:
-
Cell Culture and Plating: Culture HEK293T cells to the desired confluency. Harvest and resuspend the cells in culture medium at an appropriate density. Dispense the cell suspension into the wells of a 384-well PCR plate.
-
Compound Treatment: Add the test compounds to the cell plates at the desired final concentration. Include DMSO as a negative control.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 1-2 hours) to allow for compound uptake and target engagement.[16]
-
Thermal Challenge: Place the PCR plates in a thermal cycler and heat to a specific temperature for a short duration (e.g., 50-55°C for 3 minutes).[15][16] This temperature should be optimized to induce partial denaturation of Shp2 in the absence of a stabilizing ligand.
-
Cell Lysis: After the heat treatment, lyse the cells by adding lysis buffer to each well.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the plates to pellet the aggregated proteins.
-
Detection of Soluble Shp2: Carefully transfer the supernatant containing the soluble proteins to a new plate for analysis. Quantify the amount of soluble Shp2 using a suitable high-throughput detection method. An increase in the amount of soluble Shp2 in the presence of a compound indicates that the compound has bound to and stabilized the protein.
-
Data Analysis: Normalize the data to the DMSO control. Compounds that show a significant increase in the soluble Shp2 fraction are considered hits for target engagement.
Figure 3: Workflow for the high-throughput Cellular Thermal Shift Assay (CETSA).
Hit Confirmation and Orthogonal Assays
Hits identified from the primary HTS should be subjected to a series of confirmation and orthogonal assays to eliminate false positives and to further characterize their activity.
-
Dose-Response Analysis: Confirmed hits should be tested in a dose-response format in the primary assay to determine their potency (IC50).
-
Orthogonal Biochemical Assay: To rule out assay artifacts, hits should be tested in an alternative biochemical assay format. For example, if the primary screen used a fluorescence intensity-based readout, a confirmation assay could use a different detection method, such as fluorescence polarization or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Selectivity Profiling: The selectivity of the confirmed hits should be assessed by testing them against other related protein tyrosine phosphatases (e.g., SHP1, PTP1B) to ensure they are specific for Shp2.[6]
-
Cellular Activity Assays: The ability of the compounds to inhibit Shp2 signaling in a cellular context should be evaluated. A common method is to measure the phosphorylation level of ERK (pERK), a downstream effector of the Shp2 pathway, by Western blotting or a high-throughput cellular immunoassay. A reduction in pERK levels upon compound treatment indicates cellular activity.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the high-throughput screening and characterization of Shp2 allosteric inhibitors like this compound. By employing a combination of robust biochemical and cellular assays, researchers can efficiently identify and validate novel modulators of Shp2, paving the way for the development of new therapeutics for a range of diseases. Careful assay design, optimization, and a thorough hit confirmation cascade are essential for the success of any HTS campaign.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Advances in SHP2 tunnel allosteric inhibitors and bifunctional molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent and selective allosteric inhibitor targeting the SHP2 tunnel site for RTK-driven cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential | MDPI [mdpi.com]
- 6. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Shp2-IN-13 in Leukemia Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling cascades downstream of various receptor tyrosine kinases (RTKs). In normal hematopoiesis, Shp2 is essential for the proper development and function of hematopoietic stem and progenitor cells. However, both gain-of-function mutations in PTPN11 and the overexpression of wild-type Shp2 are implicated in the pathogenesis of several hematological malignancies, including acute myeloid leukemia (AML) and juvenile myelomonocytic leukemia (JMML). Aberrant Shp2 activation leads to the hyperactivation of downstream pro-oncogenic pathways, most notably the Ras-MAPK, PI3K/AKT, and JAK/STAT signaling axes, which drive leukemia cell proliferation, survival, and differentiation arrest.
Shp2-IN-13 is a potent, selective, and orally bioavailable allosteric inhibitor of Shp2. It targets a "tunnel site" formed by the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing Shp2 in its closed, auto-inhibited conformation. This mechanism prevents its interaction with upstream activators and subsequent dephosphorylation of substrates, thereby blocking downstream signaling. This compound has demonstrated anti-leukemic efficacy, making it a valuable tool for investigating the role of Shp2 in leukemia and a promising therapeutic candidate.[1]
Mechanism of Action
This compound functions as a "molecular glue," locking the Shp2 protein in an inactive state. In its basal state, the N-SH2 domain of Shp2 binds to the PTP domain, sterically hindering the catalytic site. Upon RTK activation, Shp2 is recruited to phosphorylated tyrosine residues on the receptor or associated scaffolding proteins via its SH2 domains. This binding event induces a conformational change that releases the auto-inhibition, allowing the PTP domain to access and dephosphorylate its substrates, leading to the activation of signaling pathways like the Ras-MAPK cascade. This compound binds to an allosteric pocket, stabilizing the auto-inhibited conformation and preventing this activation sequence.
Data Presentation
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/Cell Line | Comments | Source |
|---|---|---|---|---|
| Enzymatic IC₅₀ | 83.0 nM | Shp2 | Direct measurement of phosphatase inhibition. | [1] |
| p-ERK IC₅₀ | 0.59 µM | NCI-H1975 (NSCLC) | Measures inhibition of downstream signaling. | [1] |
| p-ERK IC₅₀ | 0.63 ± 0.32 µM | NCI-H1975-OR (Resistant NSCLC) | Demonstrates activity in a resistant cell model. |[1] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Value | Species | Dosing | Comments | Source |
|---|---|---|---|---|---|
| Half-life (T½) | 5.31 h | Not Specified | 5 mg/kg (IV/PO) | Moderate half-life supporting in vivo studies. | [1] |
| Oral Bioavailability (F) | 55.07 ± 7.93% | Not Specified | 5 mg/kg (IV/PO) | Good oral bioavailability. | [1] |
| Efficacy | Significant reduction of leukemia burden | Mouse | 20 mg/kg (daily, oral gavage) | Demonstrates anti-leukemic activity in an in vivo model. |[1] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in leukemia research are provided below.
Protocol 1: In Vitro Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Plate luminometer
Procedure:
-
Cell Seeding:
-
Harvest leukemia cells in their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension (5,000 cells) into each well of an opaque-walled 96-well plate. Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Drug Treatment:
-
Prepare a 2x serial dilution of this compound in culture medium. The final concentration range should typically span from 1 nM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest drug dose).
-
Add 100 µL of the 2x drug dilutions to the appropriate wells, resulting in a final volume of 200 µL.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and ensure it is at room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate luminometer.
-
Subtract the average background luminescence (medium-only wells) from all experimental readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
-
Protocol 2: Western Blotting for Phosphorylated ERK (p-ERK)
This protocol assesses the inhibition of the Ras-MAPK pathway by measuring the phosphorylation status of ERK1/2.
Materials:
-
Leukemia cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed 2-5 x 10⁶ leukemia cells per well in a 6-well plate.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 2-4 hours.
-
Collect cells by centrifugation, wash once with ice-cold PBS, and lyse the cell pellet with 100 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody for total ERK.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK signal for each sample.
-
Protocol 3: Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Leukemia cells
-
This compound
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10x Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 1 x 10⁶ cells per well in a 6-well plate.
-
Treat cells with desired concentrations of this compound and a vehicle control for 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent (if any) cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Prepare 1x Binding Buffer by diluting the 10x stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: In Vivo Efficacy Study in an AML Xenograft Model
This protocol evaluates the anti-leukemic activity of this compound in a mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID gamma - NSG)
-
Human AML cell line (e.g., MV4-11) or patient-derived xenograft (PDX) cells
-
This compound
-
Vehicle solution for oral gavage (e.g., 0.5% methylcellulose)
-
Tools for intravenous injection and oral gavage
-
Flow cytometry antibodies (e.g., anti-human CD45)
Procedure:
-
Model Establishment:
-
Inject 1-5 x 10⁶ human AML cells intravenously into sub-lethally irradiated NSG mice.
-
Monitor mice for signs of leukemia engraftment by weekly peripheral blood sampling and flow cytometry analysis for human CD45+ cells, starting 2-3 weeks post-injection.
-
-
Drug Treatment:
-
Once engraftment is confirmed (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment groups (e.g., n=8-10 per group).
-
Groups should include: Vehicle control and this compound (e.g., 20 mg/kg).
-
Administer treatment daily via oral gavage for a specified period (e.g., 21-28 days).
-
-
Monitoring and Endpoint:
-
Monitor mouse body weight and clinical signs of toxicity 2-3 times per week.
-
Monitor leukemia burden weekly via peripheral blood analysis.
-
At the end of the study, euthanize mice and harvest tissues (bone marrow, spleen, liver) to determine final leukemia burden by flow cytometry and/or histology.
-
-
Data Analysis:
-
Compare the percentage of human CD45+ cells in the bone marrow and spleen between treatment and vehicle groups.
-
Analyze survival data using Kaplan-Meier curves.
-
Compare body weights to assess toxicity. Statistical significance can be determined using appropriate tests (e.g., t-test, ANOVA).
-
References
Application Notes and Protocols for Shp2-IN-13 in RTK-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2-IN-13 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). In many cancers, aberrant RTK signaling drives tumor cell proliferation, survival, and differentiation, often through the RAS-mitogen-activated protein kinase (MAPK) pathway. SHP2 acts as a crucial node in this pathway, and its inhibition presents a promising therapeutic strategy for a variety of RTK-driven malignancies. These application notes provide detailed protocols for utilizing this compound as a tool to investigate and potentially target RTK-driven cancers.
Mechanism of Action
This compound is an allosteric inhibitor that binds to a "tunnel site" of SHP2, stabilizing it in an auto-inhibited conformation. This prevents the interaction of SHP2 with its upstream activators and downstream substrates, effectively blocking the propagation of signals from activated RTKs to the RAS-MAPK cascade. A key downstream effector of this pathway is the extracellular signal-regulated kinase (ERK), and the phosphorylation of ERK (pERK) is a reliable biomarker for assessing the activity of the pathway and the efficacy of SHP2 inhibition.
Data Presentation
The following tables summarize the inhibitory activity of this compound and other relevant SHP2 inhibitors against the SHP2 enzyme and in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 | Reference |
| SHP2 | Enzymatic Assay | 83.0 nM | [1] |
| pERK Signaling | NCI-H1975-OR (NSCLC) | 0.63 ± 0.32 μM | [1] |
| pERK Signaling | NSCLC cells | 0.59 μM | [1] |
Table 2: Comparative IC50 Values of Allosteric SHP2 Inhibitors in RTK-Driven Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | RTK/Driver Mutation | IC50 (μM) | Reference |
| SHP099 | PC9 | Lung Adenocarcinoma | EGFR | 7.536 (24h) | |
| SHP099 | PC9GR | Lung Adenocarcinoma | EGFR | 8.900 (24h) | |
| RMC-4550 | MOLM-14 | AML | FLT3-ITD | 0.146 | |
| RMC-4550 | MV4-11 | AML | FLT3-ITD | 0.120 | |
| RMC-4550 | Kasumi-1 | AML | KIT N822K | 0.193 | |
| RMC-4550 | SKNO-1 | AML | KIT N822K | 0.480 |
Mandatory Visualizations
References
Application Notes and Protocols for Cell Viability Assays with Shp2-IN-13 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK), PI3K/AKT, and JAK/STAT signaling pathways, which are fundamental to cell proliferation, survival, differentiation, and migration.[4][5] Gain-of-function mutations in Shp2 are associated with developmental disorders like Noonan syndrome and are implicated in the pathogenesis of various cancers, including leukemia, breast cancer, lung cancer, and glioblastoma.[2][6] Consequently, Shp2 has emerged as a promising therapeutic target in oncology.[6]
Shp2-IN-13 is a potent and highly selective allosteric inhibitor of Shp2 that binds to the "tunnel site" of the enzyme, stabilizing it in an inactive conformation.[4] This application note provides a comprehensive overview of the use of this compound in cell viability assays, including its mechanism of action, protocols for assessing its effects on cell proliferation and apoptosis, and expected outcomes based on available data.
Mechanism of Action
This compound, as an allosteric inhibitor, prevents the conformational changes required for Shp2's catalytic activity. By locking Shp2 in its auto-inhibited state, this compound effectively blocks downstream signaling through the MAPK/ERK, PI3K/AKT, and other pathways that are often hyperactivated in cancer cells.[4][6] This inhibition of pro-proliferative and anti-apoptotic signals ultimately leads to a reduction in cell viability and can induce apoptosis in cancer cells dependent on these pathways for their survival.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound and other relevant Shp2 inhibitors.
| Compound | Assay Type | IC50 | Reference |
| This compound | Enzymatic Assay | 83.0 nM | [4] |
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | NSCLC Cells | pERK Inhibition | 0.59 µM | [4] |
| This compound | NCI-H1975-OR Cells | pERK Inhibition | 0.63 µM | [4] |
| Compound | Cell Line | Treatment Concentration | Effect on Proliferation/Viability | Reference |
| This compound | NCI-H1975 Cells | 0-30 µM (24 hours) | Inhibition of cell proliferation | [4] |
| Compound 57774 | MCF-7 | 20 µM | 74.5% reduction in proliferation | [4] |
| Compound 57774 | MDA-MB-231 | 20 µM | 64% reduction in proliferation | [4] |
| Compound 13030 | MCF-7 | 20 µM | 42.1% reduction in proliferation | [4] |
| Compound 24198 | MCF-7 | 20 µM | 34.7% reduction in proliferation | [4] |
| Compound | Cell Line | Treatment | Effect on Apoptosis-Related Proteins | Reference |
| SHP099/RMC-4550 | RPMI-8226 & NCI-H929 | 48 hours | Enhanced cleaved caspase-3, BAK, and P21 expression | [7] |
| SHP2 Knockdown | Hela Cells | Oxaliplatin/5-FU | Promoted apoptosis | [8] |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for flow cytometry analysis.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells twice with ice-cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Western Blot Analysis for MAPK Pathway Activation
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound as described for other assays.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Conclusion
This compound is a valuable tool for investigating the role of Shp2 in cancer cell biology. The protocols outlined in this application note provide a framework for assessing its impact on cell viability, apoptosis, and key signaling pathways. The provided data indicates that Shp2 inhibition is a viable strategy for targeting cancers with aberrant RTK signaling, and this compound represents a potent and selective compound for such studies. Further investigation into its effects on a broader range of cancer cell lines and in combination with other therapeutic agents is warranted.
References
- 1. Design, Synthesis, Biological Activity and Molecular Dynamics Studies of Specific Protein Tyrosine Phosphatase 1B Inhibitors over SHP-2 [mdpi.com]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PTPN11 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Shp2-IN-13 Technical Support Center: Solubility and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHP2 allosteric inhibitor, Shp2-IN-13. The following information addresses common challenges related to its solubility and stability to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of small molecules.[1]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you observe precipitation or incomplete dissolution, gentle warming and/or sonication can be used to aid the process.[2] Vortex the solution vigorously. If particulates remain, a brief period in a 37°C water bath or a sonicator bath can be effective.[3] Always visually inspect the solution to ensure it is clear and particle-free before use.[1][3]
Q3: The inhibitor precipitates when I dilute my DMSO stock into my aqueous experimental buffer. How can I fix this?
A3: This common issue, known as "precipitation upon dilution," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where its solubility is much lower.[3] Several strategies can address this:
-
Use Co-solvents: For in vivo or challenging in vitro systems, complex solvent systems can be employed. Formulations using DMSO in combination with PEG300, Tween-80, Saline, SBE-β-CD, or Corn Oil have been shown to effectively solubilize this compound at concentrations of ≥ 2.5 mg/mL.[2]
-
Adjust pH: If your compound has ionizable groups, modifying the pH of the aqueous buffer can significantly enhance solubility.[1][3]
-
Lower Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.[3]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term stability, stock solutions of this compound should be stored at -80°C, where they are stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month.[2] It is highly recommended to store the stock solution in small aliquots to prevent multiple freeze-thaw cycles, which can degrade the compound.[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility and stability problems encountered with this compound.
Problem 1: Inconsistent or No Activity in Cellular Assays
-
Possible Cause: The inhibitor has precipitated out of the cell culture medium, reducing the effective concentration.
-
Troubleshooting Steps:
-
Microscopic Examination: After adding this compound to your culture wells, carefully inspect them under a microscope for any signs of crystalline precipitate.
-
Solubility Test: Perform a preliminary test by diluting your stock solution into the final assay medium at the highest intended concentration. Let it sit at the experimental temperature (e.g., 37°C) for the duration of your experiment and visually check for precipitation.
-
Optimize Dilution: If precipitation occurs, try lowering the final concentration or using a co-solvent system as detailed in the FAQs.[2][3]
-
Problem 2: Difficulty Achieving Desired Concentration in Aqueous Buffers
-
Possible Cause: this compound has inherently low aqueous solubility.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: If DMSO is not suitable for your experiment, test other water-miscible organic solvents like ethanol (B145695) or dimethylformamide (DMF) on a small scale.[1]
-
Utilize Excipients: For challenging applications, especially in vivo studies, formulation with excipients like cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween-80) can significantly improve apparent solubility.[1][2]
-
Data and Protocols
Solubility Data
| Solvent System | Solubility | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.64 mM) | Clear Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.64 mM) | Clear Solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.64 mM) | Clear Solution |
| Data sourced from MedChemExpress product information.[2] |
Recommended Storage Conditions
| Temperature | Duration | Notes |
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. |
| Data sourced from MedChemExpress product information.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 327.2 g/mol , assuming the provided data for a similar compound class applies).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes.
-
Apply Heat/Sonication (If Necessary): If the compound does not fully dissolve, place the vial in a 37°C water bath for 5-10 minutes or sonicate in short bursts until the solution is clear.[2][3]
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use aliquots in low-retention tubes. Store immediately at -80°C for long-term use or -20°C for short-term use.[2]
Visual Guides
SHP2 Signaling Pathway
SHP2 is a protein tyrosine phosphatase that, paradoxically, often plays a positive role in signal transduction, particularly in the RAS-MAPK pathway.[4][5][6] Upon activation by receptor tyrosine kinases (RTKs), SHP2 is recruited to signaling complexes where it dephosphorylates specific substrates, ultimately leading to the activation of RAS and the downstream ERK cascade.[6][7] this compound is an allosteric inhibitor that locks the enzyme in an inactive conformation.[2]
Caption: Role of SHP2 in the RAS-MAPK signaling cascade and the point of inhibition by this compound.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to diagnose and solve solubility challenges with this compound.
Caption: Step-by-step workflow for preparing and troubleshooting this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 7. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Shp2-IN-13 Concentration for Cell Culture
Welcome to the technical support center for Shp2-IN-13, a selective, orally active, allosteric inhibitor of SHP2 phosphatase. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2). It binds to a "tunnel site" on the SHP2 protein, stabilizing it in a closed, auto-inhibited conformation. This prevents the catalytic site from becoming accessible to its substrates, thereby blocking its phosphatase activity.[1] SHP2 is a critical component of the RAS-MAPK signaling pathway, and its inhibition can halt uncontrolled cell proliferation driven by this pathway in certain cancers.[2]
Q2: What is the primary downstream signaling pathway affected by this compound?
A2: The primary downstream signaling pathway affected by this compound is the RAS/MAPK (mitogen-activated protein kinase) pathway.[2] A key biomarker for assessing the activity of this compound is the phosphorylation of ERK (p-ERK), a downstream kinase in this cascade. Inhibition of SHP2 by this compound leads to a dose-dependent decrease in p-ERK levels.[1]
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: A typical starting concentration range for this compound in cell culture can vary depending on the cell line and the experimental endpoint. Based on published data, a broad range to test would be from 0.01 µM to 30 µM.[1] For initial dose-response experiments, it is advisable to use a logarithmic dilution series (e.g., 0.01, 0.1, 1, 10 µM).
Q4: How should I prepare and store this compound stock solutions?
A4: this compound should be dissolved in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). For long-term storage, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for up to one month.[1] When preparing working concentrations for cell culture, ensure the final DMSO concentration in the media is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation: Efficacy of this compound
The following table summarizes the reported IC50 values for this compound in both biochemical and cell-based assays. It is important to note that the optimal concentration can be cell-line specific, and it is recommended to perform a dose-response curve for your specific model system.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | SHP2 Enzyme | 83.0 nM | [1] |
| Cell-Based Assay | NSCLC Cells | 0.59 µM | [1] |
| Cell-Based Assay | NCI-H1975-OR Cells | 0.63 ± 0.32 µM | [1] |
Mandatory Visualizations
References
Potential off-target effects of Shp2-IN-13
Welcome to the technical support center for Shp2-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting strategies for experiments involving this inhibitor.
Disclaimer: this compound is a novel research compound, and as such, its selectivity profile is not yet fully characterized in publicly available literature. The information provided here is based on the known off-target effects of other SHP2 inhibitors and general principles of kinase inhibitor selectivity. Researchers are strongly encouraged to perform their own selectivity studies to validate the on-target and off-target activities of this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: While specific data for this compound is limited, other SHP2 inhibitors have shown off-target activities. Active-site inhibitors have been reported to interact with other protein tyrosine phosphatases (PTPs) and protein tyrosine kinases (PTKs). For instance, some active-site SHP2 inhibitors have been found to inhibit PDGFRβ and SRC kinases. Allosteric SHP2 inhibitors have been noted to have off-target effects on processes like autophagy. Therefore, it is plausible that this compound could have off-target effects on other phosphatases, kinases, or cellular pathways.
Q2: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
A2: To determine if an observed effect is off-target, a multi-pronged approach is recommended:
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Use a structurally unrelated SHP2 inhibitor: If a different SHP2 inhibitor with a distinct chemical scaffold recapitulates the same phenotype, it is more likely to be an on-target effect.
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Perform a dose-response experiment: Off-target effects often occur at higher concentrations. Correlating the dose at which the phenotype is observed with the IC50 for SHP2 inhibition can be informative.
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Validate with a genetic approach: Use siRNA, shRNA, or CRISPR/Cas9 to deplete SHP2 and see if this phenocopies the effect of this compound.
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Perform a rescue experiment: If possible, overexpressing a drug-resistant mutant of SHP2 that is not inhibited by this compound should rescue the on-target phenotype.
Q3: What is the first step I should take if I suspect my results are confounded by off-target effects?
A3: The first step is to confirm the on-target activity of this compound in your cellular system. This is typically done by performing a Western blot to assess the phosphorylation status of SHP2's downstream effector, ERK. A potent, on-target inhibitor should decrease phospho-ERK levels at concentrations consistent with its IC50. If you observe your phenotype of interest at concentrations much higher than those required to inhibit ERK phosphorylation, it may suggest an off-target mechanism.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Cytotoxicity Results
Potential Cause: The observed effect on cell viability may be due to inhibition of an off-target kinase or other protein that is critical for the survival of your cell line.
Troubleshooting Workflow:
Troubleshooting workflow for unexpected cytotoxicity.
Suggested Actions & Expected Outcomes:
| Action | Description | Expected Outcome |
| Dose-Response Comparison | Perform parallel dose-response experiments to determine the IC50 of this compound for both p-ERK inhibition (on-target) and cell viability. | If the viability IC50 is significantly higher than the p-ERK IC50, it suggests an off-target effect at higher concentrations. |
| Kinome Profiling | Screen this compound against a broad panel of kinases to identify potential off-target interactions. | A list of kinases that are inhibited by this compound, with corresponding IC50 values. |
| Chemical Proteomics | Use affinity chromatography with immobilized this compound to pull down binding partners from cell lysates, followed by mass spectrometry. | Identification of proteins that directly bind to this compound. |
| Orthogonal Validation | Use siRNA or a more selective inhibitor for the identified off-target to see if it reproduces the cytotoxic phenotype. | If inhibition of the off-target phenocopies the effect of this compound, this confirms the off-target liability. |
Issue 2: Inconsistent or Unexpected Western Blot Results for Downstream Signaling
Potential Cause: this compound may be affecting signaling pathways other than the canonical RAS-ERK pathway, or there may be feedback loops activated upon SHP2 inhibition.
Troubleshooting Workflow:
Troubleshooting unexpected signaling pathway modulation.
Suggested Actions & Expected Outcomes:
| Action | Description | Expected Outcome |
| Pathway Analysis | Examine the phosphorylation status of key nodes in other SHP2-related pathways, such as PI3K/AKT and JAK/STAT, via Western blot. | Determine if this compound modulates these pathways in your cell line. |
| Time-Course Analysis | Treat cells with this compound and harvest lysates at various time points (e.g., 1, 6, 24 hours) to assess signaling dynamics. | Distinguish between immediate direct effects and delayed secondary effects, such as feedback activation of receptor tyrosine kinases (RTKs). |
| Phospho-RTK Array | Use a phospho-RTK array to screen for changes in the phosphorylation of multiple RTKs upon treatment with this compound. | Identification of specific RTKs that may be activated as a feedback response to SHP2 inhibition. |
Data Presentation
The following table summarizes hypothetical inhibitory concentrations (IC50) for this compound against its intended target (SHP2) and a selection of potential off-target kinases, based on data for other SHP2 inhibitors. This is illustrative data and must be experimentally determined for this compound.
| Target | IC50 (nM) | Selectivity (Fold vs. SHP2) | Potential Implication |
| SHP2 (On-Target) | 15 | - | Potent inhibition of the intended target. |
| SHP1 | 1500 | 100x | High selectivity over the most closely related phosphatase. |
| PDGFRβ | 800 | ~53x | Potential for off-target effects in cells with active PDGF signaling. |
| SRC | 1200 | 80x | Potential for off-target effects on SRC family kinase signaling. |
| VEGFR2 | >10000 | >667x | Low likelihood of direct off-target effects on VEGFR2. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Identification
This protocol describes a general method to test the inhibitory activity of this compound against a purified kinase.
Materials:
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Purified recombinant kinase
-
Kinase-specific substrate
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This compound
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
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96-well plates
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ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
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Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase assay buffer with a constant, low percentage of DMSO (e.g., <1%).
-
Reaction Setup: In a 96-well plate, add the purified kinase and this compound dilutions. Include controls for no inhibitor (positive control) and no enzyme (negative control).
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Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
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Reaction Initiation: Add a mixture of the kinase substrate and ATP to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
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Detection: Stop the reaction and detect kinase activity using the ADP-Glo™ system, which measures ADP production as a luminescent signal.
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Data Analysis: Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow for an in vitro kinase assay.
Protocol 2: Chemical Proteomics for Target Identification
This protocol provides a general workflow for identifying protein targets of this compound from a cell lysate using affinity chromatography.
Materials:
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This compound analog with a linker for immobilization
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Affinity resin (e.g., NHS-activated Sepharose beads)
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Cell line of interest
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Lysis buffer (non-denaturing)
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Wash buffer
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Elution buffer
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Mass spectrometer
Procedure:
-
Affinity Resin Preparation: Covalently attach the this compound analog to the affinity resin according to the manufacturer's instructions.
-
Cell Lysis: Culture and lyse cells in a non-denaturing buffer. Clarify the lysate by centrifugation.
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Affinity Purification: Incubate the cell lysate with the this compound-conjugated resin. Use unconjugated resin as a negative control.
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Washing: Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
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Elution: Elute the bound proteins from the resin using a competitive elution with excess this compound or a denaturing elution buffer.
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Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin).
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LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Identify the proteins from the MS/MS data and compare the proteins identified from the inhibitor resin to the control resin to identify specific binders.
Protocol 3: Western Blot for SHP2 Pathway Analysis
This protocol is for assessing the on-target activity of this compound by measuring p-ERK levels.
Materials:
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Cell line of interest
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This compound
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies (anti-p-ERK, anti-total-ERK, anti-β-actin)
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HRP-conjugated secondary antibody
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ECL substrate
Procedure:
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Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time.
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Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.
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Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
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Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
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Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Simplified SHP2 signaling pathways and the point of inhibition by this compound.
Technical Support Center: Troubleshooting Resistance to SHP2-IN-13
This technical support guide provides researchers, scientists, and drug development professionals with information to troubleshoot and understand potential mechanisms of resistance to the allosteric SHP2 inhibitor, SHP2-IN-13. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the likely causes?
A1: Resistance to allosteric SHP2 inhibitors like this compound can arise through two primary mechanisms:
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On-target (SHP2-intrinsic) alterations: These are genetic or post-translational modifications to the SHP2 protein itself that prevent the inhibitor from working effectively.
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SHP2-extrinsic (bypass) mechanisms: These involve the activation of alternative signaling pathways that circumvent the cell's dependency on SHP2 for survival and proliferation.
Q2: What are the specific on-target alterations in SHP2 that can cause resistance?
A2: Allosteric SHP2 inhibitors function by binding to a pocket at the interface of the N-SH2 and PTP domains, locking SHP2 in an inactive, auto-inhibited conformation.[1][2][3] Resistance can occur through:
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Secondary Mutations in PTPN11: Specific mutations in the PTPN11 gene (which encodes SHP2) can disrupt the inhibitor's binding site or destabilize the inactive conformation, rendering the inhibitor ineffective.[4] Examples of mutations that confer resistance to some allosteric inhibitors include those affecting the N-SH2/PTP interface.[4]
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Feedback-driven Phosphorylation of SHP2: Prolonged treatment with an allosteric SHP2 inhibitor can lead to feedback activation of receptor tyrosine kinases (RTKs).[5] This can result in the phosphorylation of SHP2 at specific tyrosine residues, such as Tyr-62, which is located in the N-SH2 domain.[5][6] This phosphorylation event can prevent the inhibitor from binding and stabilizing the auto-inhibited state, thus reactivating SHP2.[5][6]
Q3: Which bypass signaling pathways are most commonly activated in this compound resistant cells?
A3: The most common bypass mechanism is the reactivation of the RAS-MAPK signaling pathway downstream or parallel to SHP2.[4][7][8] Key mechanisms include:
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Loss of Negative Regulators: Genome-wide CRISPR/Cas9 screens have identified that the loss of function of several tumor suppressor genes and negative regulators of the RAS pathway confers resistance to SHP2 inhibition.[1][9][10] These include:
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NF1: A GTPase-activating protein (GAP) that promotes the inactivation of RAS.
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PTEN: A phosphatase that negatively regulates the PI3K-AKT pathway.
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LZTR1 and RASA2: Genes implicated in RAS regulation.[1][9][10]
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INPPL1 (SHIP2) and MAP4K5: Novel targets whose loss has been shown to reactivate ERK signaling.[1][9][10]
-
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Feedback Activation of Receptor Tyrosine Kinases (RTKs): Inhibition of the ERK pathway can trigger a feedback loop that leads to the upregulation and activation of various RTKs, such as Fibroblast Growth Factor Receptors (FGFRs).[11][12] Activated FGFRs can then reactivate the RAS pathway, in some cases in a SHP2-independent manner.[11][12]
Troubleshooting Guides
Problem: Decreased sensitivity to this compound in my cell line over time.
This guide will help you investigate the potential mechanisms behind acquired resistance.
Step 1: Confirm Resistance and Quantify the Effect
Experimental Protocol: Dose-Response Assay
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Cell Plating: Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at an appropriate density.
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Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
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Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
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Viability Assessment: Measure cell viability using a standard assay such as MTT, CellTiter-Glo®, or crystal violet staining.
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Data Analysis: Normalize the viability data to the vehicle-treated control and plot the dose-response curves. Calculate the half-maximal inhibitory concentration (IC50) for both cell lines. A significant increase in the IC50 value for the resistant line confirms resistance.
Table 1: Example IC50 Values for SHP2 Inhibitors in Sensitive vs. Resistant Cells (Note: These are representative values based on published literature for various allosteric SHP2 inhibitors and cell lines. Actual values will vary.)
| Cell Line Model | Inhibitor | Sensitive Cell IC50 | Resistant Cell IC50 | Fold Change | Reference |
| FLT3-ITD AML (MV-4-11) | SHP099 | ~1-5 µM | > 20 µM | > 4-20x | [5][6] |
| EGFR-mutant NSCLC | SHP099 | ~0.5-2 µM | > 10 µM | > 5-20x | [13] |
| KRAS-mutant Pancreatic | SHP099 | ~2-10 µM | > 25 µM | > 2.5-12.5x | [14][15] |
Step 2: Investigate On-Target (SHP2-Intrinsic) Mechanisms
Experimental Workflow: Assessing SHP2 Status
Caption: Workflow for investigating SHP2-intrinsic resistance mechanisms.
Experimental Protocol: Western Blot for SHP2 Phosphorylation
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Cell Lysis: Lyse both parental and resistant cells, with and without this compound treatment.
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Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Antibody Incubation: Probe the membrane with primary antibodies against phospho-SHP2 (Tyr62), total SHP2, phospho-ERK (p-ERK), and total ERK. Use a loading control like GAPDH or β-actin.
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Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
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Analysis: Compare the levels of p-SHP2 and p-ERK between parental and resistant cells. An increase in p-SHP2 (Y62) and a restoration of p-ERK levels in the resistant cells despite drug treatment would suggest a feedback-driven resistance mechanism.[5][6]
Step 3: Investigate SHP2-Extrinsic (Bypass) Mechanisms
If on-target mechanisms are ruled out, investigate the activation of bypass signaling pathways.
Signaling Pathway: SHP2 and Major Resistance Pathways
Caption: Key signaling pathways involved in SHP2 function and resistance.
Experimental Protocol: Phospho-Proteomic Analysis and Western Blotting
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Hypothesis Generation: Based on the common resistance pathways, hypothesize which pathways might be activated in your resistant cells (e.g., sustained p-ERK, activation of p-AKT).
-
Western Blot Analysis:
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Treat parental and resistant cells with this compound for various time points (e.g., 1, 6, 24 hours).
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Lyse the cells and perform Western blotting as described previously.
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Probe for key nodes in the MAPK and PI3K pathways: p-ERK, total ERK, p-AKT, total AKT, p-S6, and total S6.
-
Interpretation: A sustained or reactivated phosphorylation of ERK and/or AKT in resistant cells, despite the presence of this compound, is strong evidence of bypass pathway activation.[12][13][14]
-
-
(Optional) Phospho-RTK Array: To broadly screen for RTK feedback activation, use a phospho-RTK array kit. This will allow you to simultaneously assess the phosphorylation status of numerous RTKs and identify candidates for further investigation.
Table 2: Common Molecular Signatures of Resistance to SHP2 Inhibition
| Resistance Mechanism | Key Molecular Change | Suggested Confirmation Method |
| SHP2-Intrinsic | ||
| PTPN11 Mutation | Altered DNA sequence in the PTPN11 gene. | Sanger or Next-Generation Sequencing of PTPN11 cDNA. |
| SHP2 Phosphorylation | Increased phosphorylation at Tyr-62. | Western Blot with anti-p-SHP2 (Y62) antibody. |
| SHP2-Extrinsic (Bypass) | ||
| MAPK Pathway Reactivation | Sustained p-ERK levels despite SHP2 inhibition. | Western Blot for p-ERK. |
| PI3K/AKT Pathway Activation | Increased p-AKT and/or p-S6 levels. | Western Blot for p-AKT and p-S6. |
| Loss of Negative Regulators | Deletion or inactivating mutation in genes like NF1, PTEN, LZTR1. | CRISPR screen, genomic sequencing, or Western Blot for protein loss. |
| RTK Feedback Activation | Increased phosphorylation of one or more RTKs (e.g., FGFR). | Phospho-RTK Array, Western Blot for specific p-RTKs. |
Q4: My experiments suggest a bypass mechanism is responsible for resistance. What are the next steps?
A4: Once a bypass mechanism is identified, the next logical step is to test combination therapies. For example:
-
If MAPK pathway reactivation is observed, combining this compound with a MEK inhibitor (like trametinib) or an ERK inhibitor may restore sensitivity.[4][14]
-
If FGFR feedback activation is identified, a combination with an FGFR inhibitor could be effective.[11]
-
If PI3K/AKT pathway activation is present, combining this compound with a PI3K or AKT inhibitor should be explored.[4][7]
Combination therapies have shown promise in preventing or overcoming adaptive resistance to SHP2 inhibitors in various preclinical models.[4][16]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Phosphorylation of SHP2 at Tyr62 Enables Acquired Resistance to SHP2 Allosteric Inhibitors in FLT3-ITD–Driven AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Genome-wide CRISPR/Cas9 screens reveal shared and cell-specific mechanisms of resistance to SHP2 inhibition – The Neel Lab [theneellab.com]
- 11. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. fondazionebonadonna.org [fondazionebonadonna.org]
Troubleshooting inconsistent results with Shp2-IN-13
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Shp2-IN-13, a selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, orally active allosteric inhibitor of SHP2. It binds to a "tunnel site" at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its catalytic activity.[1][2][3]
Q2: What are the key signaling pathways regulated by SHP2?
A2: SHP2 is a critical positive regulator in several signaling pathways initiated by receptor tyrosine kinases (RTKs) and cytokines.[4][5] The most well-characterized pathway is the RAS-MAPK cascade, where SHP2 is often required for the full activation of RAS and downstream effectors like ERK.[6][7][8] SHP2 can also modulate the PI3K/AKT and JAK/STAT pathways.[5][9][10] Its role can be context-dependent, sometimes acting as a negative regulator.[10]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: For in vitro experiments, this compound is typically dissolved in Dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo studies, formulations may include DMSO, PEG300, Tween-80, and saline, or corn oil.[1] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1] To ensure consistency, it is recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
Q4: Does this compound have known off-target effects?
A4: While this compound is reported to be highly selective for SHP2, it's important to be aware that all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations.[11] Some SHP2 allosteric inhibitors have been shown to have off-target effects on autophagy.[12] If you observe unexpected phenotypes, it is crucial to include appropriate controls to distinguish between on-target and off-target effects.
Troubleshooting Inconsistent Results
Problem 1: Higher than expected IC50 value for pERK inhibition.
You are treating your cells with this compound and observing a half-maximal inhibitory concentration (IC50) for ERK phosphorylation that is significantly higher than the reported values.
-
Compound Stability and Activity:
-
Solution: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock solution. If possible, verify the identity and purity of the compound using analytical methods like LC-MS.
-
-
Cellular Context and Expression Levels:
-
Solution: The efficacy of a SHP2 inhibitor can depend on the specific genetic background of the cell line, including the presence of mutations in receptor tyrosine kinases (RTKs) or other components of the MAPK pathway.[13] Verify the expression level of SHP2 in your cell line. Cells with very high SHP2 expression may require higher concentrations of the inhibitor.
-
-
Assay Conditions:
-
Solution: Optimize the treatment time and serum conditions. A shorter treatment time might not be sufficient to observe maximal inhibition. Conversely, prolonged treatment could lead to the activation of compensatory signaling pathways.[12] Ensure that the stimulation (e.g., with a growth factor) is robust and consistent across experiments.
-
-
Cell Seeding: Plate cells at a consistent density to ensure they are in the logarithmic growth phase at the time of the experiment.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve cells for 4-24 hours prior to treatment, depending on the cell type.
-
Inhibitor Treatment: Treat cells with a range of this compound concentrations for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Stimulation: Add a growth factor (e.g., EGF, FGF) at a predetermined optimal concentration and time (e.g., 10-15 minutes) to stimulate the MAPK pathway.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Western Blot Analysis: Perform a Western blot to detect phosphorylated ERK (pERK) and total ERK. Quantify the band intensities to determine the IC50 value.
Problem 2: Lack of effect on cell proliferation or viability.
You are treating a cancer cell line that is supposedly dependent on SHP2 signaling with this compound, but you do not observe a significant decrease in cell proliferation or viability.
-
Redundant Signaling Pathways:
-
Solution: The targeted cells may have redundant or parallel signaling pathways that can compensate for SHP2 inhibition. For example, the PI3K/AKT pathway might be driving proliferation independently of the MAPK pathway.[14] Consider combination therapy with inhibitors of other key signaling nodes.[13]
-
-
Acquired Resistance:
-
Solution: Cells can develop resistance to targeted therapies.[13] This could be due to mutations in SHP2 or other downstream effectors. If you are using a model with acquired resistance, this might be the expected outcome.
-
-
Incorrect Biological Context:
-
Solution: SHP2's role is highly context-dependent. In some scenarios, SHP2 inhibition may not be sufficient to induce cell death.[15] Confirm that your cell line is indeed sensitive to SHP2 inhibition by citing relevant literature or performing preliminary experiments with positive control cell lines.
-
Problem 3: Unexpected cellular toxicity at low concentrations.
You observe significant cell death or morphological changes at concentrations of this compound that are much lower than the reported IC50 for pERK inhibition.
-
Off-Target Effects:
-
Solution: The observed toxicity could be due to off-target effects of the inhibitor.[12] To investigate this, try to rescue the phenotype by overexpressing a drug-resistant mutant of SHP2. Also, test the inhibitor in a cell line with low SHP2 expression or a SHP2 knockout/knockdown model.
-
-
Solvent Toxicity:
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control to assess the effect of the solvent on your cells.
-
-
Compound Precipitation:
-
Solution: At higher concentrations, the compound may precipitate out of the solution, which can cause cellular stress and toxicity. Visually inspect the culture medium for any signs of precipitation. If precipitation is suspected, try using a different formulation or a lower concentration.[1]
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SHP2 activity) | 83.0 nM | Cell-free enzymatic assay | [1] |
| IC50 (pERK signaling) | 0.59 µM | NSCLC cells | [1] |
| IC50 (pERK signaling) | 0.63 ± 0.32 µM | NCI-H1975-OR cells | [1] |
| Oral Bioavailability (F) | 55.07 ± 7.93% | In vivo (animal model) | [1] |
| Half-life (T1/2) | 5.31 h | In vivo (animal model) | [1] |
Visualizing Key Concepts
SHP2 Signaling Pathway
Caption: SHP2's role in the canonical RAS/MAPK signaling pathway.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental data.
Allosteric Inhibition of SHP2
Caption: this compound stabilizes SHP2 in an inactive conformation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 8. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Shp2-IN-13 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the in vivo use of Shp2-IN-13, a highly selective and orally active allosteric inhibitor of the SHP2 "tunnel site".
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo half-life of this compound?
A1: In preclinical in vivo pharmacokinetic studies, this compound demonstrated a moderate half-life of 5.31 hours.[1]
Q2: What is the oral bioavailability of this compound?
A2: this compound has been shown to have an oral bioavailability of 55.07 ± 7.93%, which is higher than that of the well-characterized SHP2 inhibitor, SHP099 (46%).[1]
Q3: What are the key pharmacokinetic properties of this compound?
A3: In addition to its half-life and oral bioavailability, this compound is characterized by high clearance and a high volume of distribution (13.9 L/kg).[1]
Q4: In which in vivo models has this compound shown efficacy?
A4: this compound has demonstrated anti-leukemic efficacy in in vivo models, where it caused a significant reduction in leukemia burden and nearly eradicated human CD45+ leukemic cells in the blood and spleen.[1]
Q5: How does this compound inhibit SHP2?
A5: this compound is an allosteric inhibitor that targets the "tunnel site" of the SHP2 protein, stabilizing it in an auto-inhibited conformation.[1] This mode of action prevents the phosphatase from becoming active, thereby blocking downstream signaling pathways, such as the RAS-MAPK pathway, which are often dysregulated in cancer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Variability in Pharmacokinetic Parameters | Inconsistent dosing technique (e.g., incomplete oral gavage). Differences in animal strain, age, or health status. Formulation issues (e.g., precipitation of the compound). | Ensure proper and consistent administration techniques. Standardize animal models and ensure they are healthy. Prepare fresh formulations for each experiment and check for solubility and stability. |
| Lack of In Vivo Efficacy | Insufficient dose or dosing frequency to maintain therapeutic concentrations. Poor absorption of the compound. Rapid metabolism and clearance. | Perform a dose-response study to determine the optimal dose. Consider increasing the dosing frequency based on the 5.31-hour half-life. Although oral bioavailability is good, for initial studies, intravenous administration can be used as a control to confirm compound activity in vivo. |
| Toxicity or Adverse Events in Animals | Off-target effects of the inhibitor. High dosage leading to toxicity. Vehicle-related toxicity. | Conduct a tolerability study with a dose-escalation design to determine the maximum tolerated dose (MTD). Ensure the vehicle used is well-tolerated and used at an appropriate concentration. Monitor animals closely for any signs of toxicity. |
| Difficulty in Detecting Downstream Pathway Inhibition (e.g., pERK) | Timing of sample collection is not optimal. Insufficient drug exposure in the target tissue. Technical issues with the assay (e.g., Western blot, ELISA). | Collect tissue or blood samples at various time points after dosing to capture the peak of pharmacodynamic effect, considering the compound's half-life. Analyze drug concentration in the target tissue to confirm exposure. Optimize and validate the pharmacodynamic assay to ensure sensitivity and specificity. |
Quantitative Data Summary
The following table summarizes the key in vivo pharmacokinetic parameters of this compound.
| Parameter | Value | Species/Model | Dosing |
| Half-Life (T1/2) | 5.31 hours | Preclinical model | 5 mg/kg (IV/PO) |
| Oral Bioavailability (F) | 55.07 ± 7.93% | Preclinical model | 5 mg/kg (PO) |
| Volume of Distribution (Vd) | 13.9 L/kg | Preclinical model | 5 mg/kg (IV) |
| Clearance | High | Preclinical model | 5 mg/kg (IV) |
Experimental Protocols
In Vivo Pharmacokinetic Study
-
Animal Model: Use appropriate preclinical models (e.g., mice or rats).
-
Groups:
-
Intravenous (IV) administration group (e.g., 5 mg/kg).
-
Oral gavage (PO) administration group (e.g., 5 mg/kg).
-
-
Formulation: Prepare this compound in a suitable vehicle for both IV and PO administration.
-
Administration: Administer a single dose of this compound to each animal according to its group.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability using appropriate software.
In Vivo Efficacy Study (Leukemia Model)
-
Animal Model: Use an appropriate leukemia xenograft model (e.g., immunodeficient mice engrafted with human AML cells).
-
Groups:
-
Vehicle control group.
-
This compound treatment group (e.g., 20 mg/kg, daily).
-
-
Formulation: Prepare this compound in a suitable vehicle for oral gavage.
-
Administration: Administer the vehicle or this compound daily via oral gavage.
-
Monitoring: Monitor tumor burden by measuring the percentage of human CD45+ cells in peripheral blood. Monitor animal health and body weight regularly.
-
Endpoint: At the end of the study, collect blood and spleen for final analysis of leukemia burden.
-
Data Analysis: Compare the reduction in leukemia burden between the treatment and vehicle control groups.
Visualizations
References
Technical Support Center: Navigating Shp2-IN-13 Toxicity in Preclinical Research
Welcome to the technical support center for Shp2-IN-13. This resource is designed for researchers, scientists, and drug development professionals utilizing the allosteric SHP2 inhibitor, this compound, in animal models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential toxicities, ensuring the successful execution of your preclinical studies.
Understanding SHP2 Inhibition and Potential On-Target Toxicities
This compound is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that regulates the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways are fundamental to cell proliferation, survival, and differentiation. While inhibition of SHP2 is a promising therapeutic strategy for various cancers, its ubiquitous expression and central role in normal physiological processes mean that on-target inhibition can lead to adverse effects.
Preclinical and clinical studies of various SHP2 inhibitors have indicated a relatively narrow therapeutic window, with potential for dose-limiting toxicities. The information presented here is a synthesis of publicly available data on this compound and other structurally and mechanistically similar allosteric SHP2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported toxicities associated with allosteric SHP2 inhibitors in animal models?
A1: Based on preclinical and clinical data from various allosteric SHP2 inhibitors, the most frequently observed toxicities affect the following systems:
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Hematologic: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) are common findings.
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Hepatic: Elevations in liver enzymes (AST and ALT) have been reported, suggesting potential liver toxicity.
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Cardiovascular: Some inhibitors have been associated with a reversible decrease in left ventricular ejection fraction (LVEF).
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General: Other observed adverse effects include peripheral edema (swelling), diarrhea, skin rashes (acneiform dermatitis), and increased blood creatine (B1669601) phosphokinase.
Q2: Is there specific toxicity data available for this compound?
A2: Publicly available data on the specific toxicity profile of this compound is limited. One study in an acute myeloid leukemia (AML) mouse model reported the use of this compound at a daily oral dose of 20 mg/kg, which demonstrated anti-leukemic efficacy.[1] However, the detailed safety and tolerability of this dose, or higher doses, were not extensively described. Therefore, researchers should be guided by the known class-effects of allosteric SHP2 inhibitors and conduct careful dose-escalation and tolerability studies.
Q3: What are the initial signs of toxicity I should monitor for in my animal models?
A3: Close monitoring of animal health is crucial. Key parameters to observe include:
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General Health: Body weight changes, food and water consumption, changes in posture or activity levels (e.g., hunched posture, hypoactivity), and the condition of the fur.
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Specific Clinical Signs: Look for signs of edema (swelling, particularly in the limbs), diarrhea or changes in stool consistency, and skin abnormalities or rashes.
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Hematological Monitoring: Regular complete blood counts (CBCs) are recommended to monitor for thrombocytopenia and neutropenia.
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Serum Chemistry: Periodic analysis of blood samples to assess liver function (ALT, AST) and muscle damage (creatine phosphokinase) is advised.
Q4: How can I mitigate the toxicity of this compound in my experiments?
A4: Several strategies can be employed to improve the tolerability of this compound:
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Dose Optimization: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
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Intermittent Dosing: This is a key strategy for managing on-target toxicities of SHP2 inhibitors. Instead of daily administration, consider schedules such as every other day, twice weekly, or cycles of days on and days off (e.g., 5 days on, 2 days off).[2][3]
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Formulation Optimization: The vehicle used for oral administration can impact drug absorption and tolerability. Experiment with different pharmaceutically acceptable vehicles to find one that minimizes local gastrointestinal irritation and optimizes the pharmacokinetic profile.
-
Combination Therapy Considerations: Be aware that combining this compound with other therapeutic agents can potentially exacerbate toxicities. Careful monitoring and possible dose adjustments of one or both agents may be necessary.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Significant Body Weight Loss (>15%) | - General toxicity- Reduced food/water intake- Gastrointestinal toxicity | - Immediately reduce the dose or switch to an intermittent dosing schedule.- Provide supportive care (e.g., hydration, palatable food).- Perform a full necropsy and histopathology on any euthanized animals to identify target organs of toxicity. |
| Edema (Swelling in limbs or face) | - On-target effect of SHP2 inhibition | - Monitor severity. If mild, continue with close observation.- If severe or progressive, consider dose reduction or a change in dosing schedule.- Evaluate serum albumin levels to rule out other causes. |
| Diarrhea | - Gastrointestinal toxicity | - Ensure proper hydration.- Consider reducing the dose or modifying the formulation vehicle.- An intermittent dosing schedule may alleviate this side effect. |
| Skin Rash / Dermatitis | - On-target dermatological toxicity | - Document the severity and distribution of the rash.- For mild to moderate rashes, continue treatment with monitoring.- For severe cases, a dose reduction or temporary cessation of treatment may be required. |
| Low Platelet or Neutrophil Counts | - Hematological toxicity (myelosuppression) | - Perform regular CBCs to monitor trends.- If counts drop significantly, consider a dose reduction or a "drug holiday" until counts recover.- An intermittent dosing schedule is often effective in managing myelosuppression. |
| Elevated Liver Enzymes (ALT/AST) | - Hepatotoxicity | - Monitor liver enzymes regularly.- For mild elevations, continue with close monitoring.- For significant or progressive elevations, reduce the dose or pause treatment. Conduct histopathological analysis of the liver. |
Data Presentation: Dosing and Toxicity of Allosteric SHP2 Inhibitors
The following tables summarize publicly available data for various allosteric SHP2 inhibitors in preclinical models. This information can serve as a valuable reference when designing studies with this compound.
Table 1: Preclinical Dosing of Allosteric SHP2 Inhibitors in Rodent Models
| Inhibitor | Animal Model | Dose and Schedule | Route of Administration | Reference |
| This compound | Mouse (AML model) | 20 mg/kg, daily | Oral gavage | [1] |
| SHP099 | Mouse (xenograft) | 75 mg/kg, every other day | Oral gavage | [4] |
| SHP099 | Mouse (liver disease) | Not specified | Oral gavage | [5] |
| RMC-4550 | Mouse (MPN model) | Not specified | Not specified | |
| PF-07284892 | Mouse (xenograft) | 30 mg/kg, every other day | Oral gavage | [2] |
| TNO155 | Mouse (neuroblastoma) | 20 mg/kg, twice daily | Not specified | [6] |
Table 2: Reported Toxicities for Allosteric SHP2 Inhibitors in Preclinical and Clinical Studies
| Inhibitor Class | Observed Toxicities | Potential Monitoring Parameters | References |
| Allosteric SHP2 Inhibitors | Hematologic: Thrombocytopenia, NeutropeniaHepatic: Increased AST/ALTCardiovascular: Decreased LVEF (reversible)General: Peripheral edema, Diarrhea, Acneiform dermatitis, Increased blood creatine phosphokinase | - Complete Blood Count (CBC)- Serum chemistry panel (AST, ALT, CK)- Echocardiography (for cardiovascular assessment) | [7][8] |
Experimental Protocols
Protocol 1: General Procedure for Oral Gavage Administration in Mice
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Formulation Preparation:
-
Based on the physicochemical properties of this compound, select an appropriate vehicle. Common vehicles for oral administration in preclinical studies include:
-
0.5% (w/v) Methylcellulose in water
-
1% Carboxymethylcellulose / 0.5% Tween 80 in water
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Corn oil or other pharmaceutical-grade oils
-
-
Prepare the formulation to the desired concentration, ensuring homogeneity (e.g., by sonication or stirring).
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and administer the formulation slowly.
-
The typical dosing volume for mice is 5-10 mL/kg.
-
-
Post-Dosing Monitoring:
-
Observe the animal for a short period after dosing for any immediate adverse reactions.
-
Return the animal to its cage and monitor for signs of distress.
-
Protocol 2: Monitoring for Hematological Toxicity
-
Blood Collection:
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Collect a small volume of blood (e.g., 20-50 µL) from a suitable site (e.g., tail vein, saphenous vein) at baseline and at regular intervals during the study (e.g., weekly).
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer to determine platelet counts, neutrophil counts, and other hematological parameters.
-
-
Data Analysis:
-
Compare the treatment group values to the vehicle control group and to baseline values.
-
A significant decrease in platelets or neutrophils may indicate hematological toxicity.
-
Visualizations
Signaling Pathways Involving SHP2
Experimental Workflow for Toxicity Assessment
Logical Relationship for Mitigating Toxicity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of the Src homology phosphatase 2 confers partial protection in a mouse model of alcohol-associated liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric inhibition of SHP2 uncovers aberrant TLR7 trafficking in aggravating psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SHP2 inhibition enhances Yes-associated protein–mediated liver regeneration in murine partial hepatectomy models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Shp2-IN-13 degradation and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Shp2-IN-13. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution (in DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Q2: How should I prepare working solutions of this compound?
The preparation of working solutions depends on the experimental setup (in vitro vs. in vivo). It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Here are some common solvent formulations:
| Experiment Type | Solvents and Proportions | Maximum Solubility |
| In Vivo | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (7.64 mM)[1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.64 mM)[1] | |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (7.64 mM)[1] |
Note: The percentages shown for the solvents indicate their volumetric ratio in the final prepared solution.[1]
Q3: What is the mechanism of action of this compound?
This compound is a highly selective, orally active allosteric inhibitor of the SHP2 "tunnel site" with an IC50 of 83.0 nM.[1] SHP2 (Src homology 2 domain-containing phosphatase 2) is a protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling cascade, which is often dysregulated in various cancers.[2][3] By binding to an allosteric site, this compound stabilizes the inactive conformation of SHP2, thereby inhibiting its phosphatase activity and downstream signaling.[1]
Troubleshooting Guide
Problem 1: I am observing precipitation in my this compound stock solution or working solution.
-
Possible Cause 1: Improper Storage. The compound may have come out of solution due to temperature fluctuations.
-
Solution: Briefly warm the solution and vortex or sonicate until the precipitate redissolves. Always store the stock solution at the recommended temperature (-80°C or -20°C).[1]
-
-
Possible Cause 2: Supersaturation. The concentration of this compound may be too high for the chosen solvent system.
-
Solution: Review the solubility data and consider diluting the solution. For in vivo studies, ensure the solvent ratios are correct.[1]
-
-
Possible Cause 3: Solvent Evaporation. Over time, solvent may have evaporated, increasing the compound's concentration.
-
Solution: Use tightly sealed vials. If evaporation is suspected, it is best to prepare a fresh stock solution.
-
Problem 2: I am seeing inconsistent or no activity of this compound in my experiments.
-
Possible Cause 1: Compound Degradation. Working solutions, especially for in vivo studies, have limited stability and should be prepared fresh.[1] Long-term storage of stock solutions at inappropriate temperatures can also lead to degradation.
-
Possible Cause 2: Incorrect Dosage or Concentration. The concentration of this compound may be too low to elicit a response.
-
Solution: Verify the calculations for your dilutions. Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line or animal model. This compound has been shown to inhibit pERK signaling with IC50 values of 0.59 µM and 0.63 µM in NSCLC cells.[1]
-
-
Possible Cause 3: Issues with the Experimental System. The cells or model system may not be sensitive to SHP2 inhibition.
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Solution: Ensure your experimental model is appropriate for studying SHP2 inhibition. SHP2 is particularly relevant in cancers with receptor tyrosine kinase (RTK) oncogenic drivers.[1] Confirm that the downstream signaling pathways (e.g., RAS-MAPK) are active in your system.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent system over time.
-
Preparation of this compound Solution: Prepare a solution of this compound in the desired solvent at a known concentration.
-
Time-Point Sampling: Aliquot the solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample for analysis.
-
Analytical Method: Use a suitable analytical method to quantify the amount of intact this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for this purpose.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid).
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.
-
-
-
Data Analysis: Compare the peak area of this compound at each time point to the initial time point (t=0) to determine the percentage of degradation over time.
Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
References
Overcoming experimental variability with Shp2-IN-13
Welcome to the technical support center for Shp2-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective allosteric SHP2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, orally active allosteric inhibitor of the protein tyrosine phosphatase SHP2.[1] It targets the "tunnel site" of SHP2, stabilizing the enzyme in an inactive conformation.[1] SHP2 is a key signaling node that positively regulates the RAS-MAPK pathway, which is crucial for cell proliferation, survival, and differentiation.[2][3][4][5] By locking SHP2 in its auto-inhibited state, this compound prevents its activation and subsequent downstream signaling, primarily leading to the inhibition of phosphorylated ERK (p-ERK).[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research, particularly for studying tumors with oncogenic drivers like receptor tyrosine kinase (RTK) alterations and certain RAS and RAF mutations.[1][6] It is also utilized to investigate mechanisms of adaptive resistance to other targeted therapies, often in combination with inhibitors of the RAS/MAPK pathway.[6][7]
Q3: What are the known off-target effects of this compound and other allosteric SHP2 inhibitors?
A3: A notable off-target effect of some SHP2 allosteric inhibitors is the inhibition of autophagy.[6] This can contribute to their anti-tumor activity but is an important consideration when interpreting experimental results.[6] While this compound is described as highly selective, researchers should be aware of potential off-target effects, which can be cell-type and context-dependent.[8][9]
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution.[1] For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition |
| IC50 (SHP2 inhibition) | 83.0 nM | Biochemical assay |
| IC50 (p-ERK inhibition) | 0.59 µM | NSCLC cells |
| IC50 (p-ERK inhibition) | 0.63 ± 0.32 µM | NCI-H1975-OR cells |
[Source: MedchemExpress.com][1]
Table 2: In Vivo Pharmacokinetics of this compound (Compound 129)
| Parameter | Value | Species | Dosing |
| Half-life (T1/2) | 5.31 h | Not Specified | 5 mg/kg (IV/PO) |
| Volume of Distribution (Vd) | 13.9 L/kg | Not Specified | 5 mg/kg (IV/PO) |
| Oral Bioavailability (F) | 55.07 ± 7.93% | Not Specified | 5 mg/kg (IV/PO) |
[Source: MedchemExpress.com][1]
Troubleshooting Guide
Problem 1: Inconsistent or no inhibition of p-ERK levels after this compound treatment.
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Potential Cause 1: Inhibitor Degradation. this compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare fresh aliquots of the inhibitor from a new stock. Always store stock solutions at -80°C for long-term storage and at -20°C for short-term use.[1] Avoid repeated freeze-thaw cycles.
-
-
Potential Cause 2: Suboptimal Treatment Conditions. The concentration or duration of the treatment may be insufficient for the specific cell line.
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Solution: Perform a dose-response experiment with a wide range of this compound concentrations. Also, conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal treatment time for observing p-ERK inhibition.
-
-
Potential Cause 3: Cell Line Insensitivity. The cell line may not be dependent on SHP2 signaling for MAPK pathway activation. This can occur if there are mutations downstream of SHP2 (e.g., in BRAF or MEK).
-
Solution: Verify the genetic background of your cell line. Consider using a positive control cell line known to be sensitive to SHP2 inhibition.
-
-
Potential Cause 4: Feedback Activation. Inhibition of the MAPK pathway can sometimes trigger feedback loops that reactivate ERK signaling.[10]
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Solution: Analyze p-ERK levels at earlier time points. Consider co-treatment with an inhibitor of the feedback pathway, such as an RTK inhibitor, if the specific feedback loop is known.
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Problem 2: High cell viability observed in proliferation assays despite this compound treatment.
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Potential Cause 1: Intrinsic or Acquired Resistance. The cell line may have intrinsic resistance due to a lack of dependence on the SHP2-RAS-MAPK axis or may have developed acquired resistance after prolonged exposure.[10]
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Solution: Confirm that this compound is inhibiting p-ERK in your cell line via Western blot. If p-ERK is inhibited but viability is unaffected, the cells may rely on parallel survival pathways (e.g., PI3K-AKT). Consider combination therapy to block these alternative pathways.[11]
-
-
Potential Cause 2: Suboptimal Assay Conditions. High cell seeding density or high serum concentrations in the media can mask the anti-proliferative effects of the inhibitor.[10]
-
Solution: Optimize the cell seeding density for your proliferation assay. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
-
-
Potential Cause 3: Insufficient Assay Duration. The effects of this compound on cell viability may take longer to become apparent.
-
Solution: Extend the duration of your cell viability assay, taking measurements at multiple time points (e.g., 48, 72, 96 hours).
-
Signaling and Experimental Workflow Diagrams
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for p-ERK Western blot results.
Detailed Experimental Protocols
Protocol 1: Western Blot for p-ERK and Total ERK Analysis
-
Cell Seeding: Seed cells (e.g., NCI-H1975) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) diluted in complete growth medium. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for the predetermined optimal time (e.g., 2-24 hours) at 37°C and 5% CO2.
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (e.g., p-p44/42 MAPK) and total ERK (as a loading control) overnight at 4°C, following the manufacturer's recommended dilutions.
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Wash the membrane three times with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of p-ERK to total ERK.
Protocol 2: Cell Viability (MTS/MTT) Assay
-
Cell Seeding: Trypsinize and count your cells. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Include wells with medium only for background control. Incubate for 24 hours to allow cells to attach and resume growth.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (and a DMSO vehicle control).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTS/MTT Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent per 100 µL of medium).
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT assays, a solubilization step is required after this incubation.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other readings.
-
Normalize the results to the vehicle-treated control wells, which represent 100% viability.
-
Plot the cell viability against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. The tyrosine phosphatase SHP2 regulates focal adhesion kinase to promote EGF-induced lamellipodia persistence and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Shp2-IN-13 versus SHP099: A Comparative Guide to In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of two prominent allosteric SHP2 inhibitors, Shp2-IN-13 and SHP099. The data presented is compiled from publicly available research to assist in the selection of the most suitable compound for preclinical research and development.
Data Presentation: Quantitative Comparison of In Vitro Potency
The following table summarizes the key in vitro potency metrics for this compound and SHP099. Both inhibitors demonstrate high potency at the biochemical and cellular levels, with SHP099 showing slightly greater potency in biochemical assays.
| Inhibitor | Biochemical IC50 | Cellular p-ERK IC50 | Cell Line(s) for Cellular Assay |
| SHP099 | 71 nM[1][2] | ~0.25 µM[1][3] | MDA-MB-468, KYSE520 |
| 7.536 µM (24h) | PC9 | ||
| 8.900 µM (24h) | PC9GR | ||
| This compound | 83.0 nM[4] | 0.59 µM | NSCLC cells |
| 0.63 ± 0.32 µM | NCI-H1975-OR |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. p-ERK: Phosphorylated Extracellular signal-regulated kinase, a key downstream marker of SHP2 activity.
Experimental Protocols
The following are representative protocols for the key experiments cited in this guide. These methodologies are standard in the field for assessing the in vitro potency of SHP2 inhibitors.
Biochemical SHP2 Phosphatase Activity Assay (IC50 Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified SHP2 protein.
Materials:
-
Recombinant full-length SHP2 protein
-
Phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or p-Nitrophenyl Phosphate (pNPP))
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Test compounds (this compound, SHP099) dissolved in DMSO
-
96-well microplate
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In a 96-well plate, add the SHP2 enzyme to each well.
-
Add the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitors for a specified time (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the phosphatase reaction by adding the substrate (DiFMUP or pNPP) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like NaOH for pNPP).
-
Measure the fluorescence (for DiFMUP) or absorbance (for pNPP) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phospho-ERK (p-ERK) Inhibition Assay
This assay measures the ability of an inhibitor to block SHP2 signaling within a cellular context by quantifying the phosphorylation of a key downstream effector, ERK.
Materials:
-
Cancer cell line known to be dependent on SHP2 signaling (e.g., KYSE520, MDA-MB-468)
-
Cell culture medium and supplements
-
Test compounds (this compound, SHP099) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for western blot detection
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each cell lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK and the loading control to ensure equal protein loading.
-
Quantify the band intensities for phospho-ERK and total ERK.
-
Normalize the phospho-ERK signal to the total ERK signal.
-
Plot the normalized phospho-ERK levels against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Mandatory Visualization
SHP2 Signaling Pathway
The diagram below illustrates the central role of SHP2 in mediating signaling downstream of Receptor Tyrosine Kinases (RTKs), leading to the activation of the RAS-RAF-MEK-ERK pathway, a critical driver of cell proliferation and survival. SHP2 is also involved in other key signaling cascades such as the JAK/STAT and PI3K/AKT pathways[5][6][7][8][9][10][11].
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. Controlled delivery of a protein tyrosine phosphatase inhibitor, SHP099, using cyclodextrin-mediated host–guest interactions in polyelectrolyte multilayer films for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SHP2 Inhibitors: Shp2-IN-13 vs. TNO155
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two allosteric inhibitors of the protein tyrosine phosphatase SHP2: Shp2-IN-13 and TNO155. By presenting available experimental data, this document aims to assist researchers in evaluating these compounds for further investigation and development.
Introduction to SHP2 and Its Inhibition
Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is essential for regulating cell growth, differentiation, and survival.[2][3] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of various cancers and developmental disorders like Noonan syndrome.[1][2]
SHP2 inhibitors have emerged as a promising class of therapeutics for cancers driven by aberrant signaling pathways.[2] Allosteric inhibitors, such as this compound and TNO155, function by binding to a site distinct from the active site, stabilizing SHP2 in an inactive conformation.[1] This mode of inhibition prevents the downstream signaling that contributes to tumorigenesis.[2] TNO155 was the first allosteric SHP2 inhibitor to enter clinical trials.[4]
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and TNO155, focusing on their in vitro and in vivo efficacy. It is important to note that the absence of direct head-to-head studies necessitates a cross-study comparison, and experimental conditions may vary.
Table 1: In Vitro Efficacy
| Parameter | This compound | TNO155 | Cell Lines/Conditions |
| Biochemical IC50 | 83.0 nM | Not explicitly stated in provided results, but described as highly potent.[4] | Enzyme inhibition assay |
| Cellular pERK Inhibition IC50 | 0.59 µM (NSCLC cells) 0.63 ± 0.32 µM (NCI-H1975-OR cells)[5] | IC50 < 1.5 µM in NCI-H3255, HCC827, and PC9 cell lines.[5] | Non-small cell lung cancer (NSCLC) cell lines |
| Cell Proliferation Inhibition | Inhibited proliferation in NCI-H1975 cells.[5] | Effective in a subset of EGFR-mutant NSCLC cell lines.[5] | Cancer cell lines |
Table 2: In Vivo Data
| Parameter | This compound | TNO155 | Animal Model |
| Pharmacokinetics | T½ = 5.31 h Oral Bioavailability (F) = 55.07 ± 7.93% (at 5 mg/kg)[5] | Rapid absorption (Tmax ~1.1 hours) T½ ~34 hours[6] | Mouse models |
| Efficacy | Significant reduction of leukemia burden (20 mg/kg, daily, oral gavage)[5] | Monotherapy showed stable disease in 20% of patients in a Phase I trial.[6] Often used in combination therapies to enhance efficacy.[5][7][8] | AML model (this compound)[5], Various advanced solid tumors (TNO155)[6] |
Signaling Pathway and Experimental Workflow
SHP2 Signaling Pathway
SHP2 is a crucial transducer of signals from activated receptor tyrosine kinases (RTKs) to the downstream RAS/MAPK pathway. Upon growth factor binding, RTKs become phosphorylated, creating docking sites for the SH2 domains of adapter proteins and SHP2 itself. This recruitment to the cell membrane leads to the activation of SHP2's phosphatase activity, which is essential for the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. Activated ERK translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. Allosteric SHP2 inhibitors lock the enzyme in an inactive state, thereby blocking this signaling cascade.
Caption: SHP2 signaling pathway and point of inhibition.
General Experimental Workflow for SHP2 Inhibitor Evaluation
The evaluation of novel SHP2 inhibitors typically follows a multi-step process, starting from biochemical assays to in vivo animal models. This workflow ensures a thorough characterization of the compound's potency, selectivity, cellular activity, and anti-tumor efficacy.
Caption: Workflow for preclinical SHP2 inhibitor evaluation.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical protocols used in the evaluation of SHP2 inhibitors.
In Vitro SHP2 Phosphatase Activity Assay
The inhibitory activity of compounds against the SHP2 enzyme is commonly measured using a biochemical assay. A recombinant SHP2 protein is incubated with the test compound at various concentrations. A synthetic phosphopeptide substrate is then added to initiate the enzymatic reaction. The amount of phosphate (B84403) released is quantified, often using a fluorescent or colorimetric detection method. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.
Cellular Assays for Target Engagement and Proliferation
-
Western Blot for pERK: To assess the cellular activity of SHP2 inhibitors, cancer cell lines are treated with varying concentrations of the compound. After a specific incubation period, cell lysates are collected and subjected to Western blot analysis. Antibodies specific for phosphorylated ERK (p-ERK) and total ERK are used to determine the extent of MAPK pathway inhibition.
-
Cell Proliferation Assay: The anti-proliferative effects of the inhibitors are determined using assays such as the MTT or CellTiter-Glo assay. Cells are seeded in multi-well plates and treated with the compounds for a set duration (e.g., 72 hours). The cell viability is then measured, and the concentration required to inhibit cell growth by 50% (GI50) is calculated.
In Vivo Tumor Xenograft Models
To evaluate the anti-tumor efficacy in a living organism, human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered orally or via injection according to a specific dosing schedule. Tumor volume and body weight are monitored regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring p-ERK levels) to confirm target engagement in the tumor tissue.
Summary and Conclusion
Both this compound and TNO155 are potent allosteric inhibitors of SHP2 that demonstrate anti-cancer activity in preclinical models.
-
This compound shows a promising in vitro potency with an IC50 of 83.0 nM and demonstrates cellular activity by inhibiting pERK signaling.[5] Its in vivo profile in a mouse model indicates good oral bioavailability and efficacy in reducing leukemia burden.[5]
-
TNO155 , as the first-in-clinic SHP2 inhibitor, has a more extensive dataset, including preliminary clinical data.[4][6] While its monotherapy has shown modest activity with stable disease observed in some patients, its real potential may lie in combination therapies to overcome resistance to other targeted agents.[5][6][7][8]
Direct comparative studies are necessary to definitively determine the superior efficacy of one compound over the other. The choice between these inhibitors for future research and development will likely depend on the specific cancer type, the potential for combination therapies, and further preclinical and clinical evaluation of their safety and efficacy profiles. This guide provides a foundational comparison based on currently available data to inform such decisions.
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Shp2-IN-13 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Shp2-IN-13 with other common allosteric Shp2 inhibitors and details key experimental protocols to validate its target engagement in a cellular context. The provided methodologies and data will aid in assessing the efficacy and potency of this compound for preclinical research and drug development.
Introduction to Shp2 and its Inhibition
Src homology 2 domain-containing phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling pathways downstream of receptor tyrosine kinases (RTKs).[1] It is a key component of the RAS-ERK MAPK signaling cascade, which is crucial for cell proliferation, survival, and differentiation.[1] Dysregulation of Shp2 activity, often through gain-of-function mutations, is implicated in various developmental disorders and cancers.[1][2] Consequently, Shp2 has emerged as a promising therapeutic target in oncology.[1][2]
Allosteric inhibitors of Shp2, such as this compound, function by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes Shp2 in a closed, auto-inhibited conformation, thereby preventing its activation and downstream signaling.[3][4] Validating that these inhibitors engage their target within the complex cellular environment is a critical step in their development.
Comparative Analysis of Shp2 Inhibitors
The following table summarizes the in vitro and cellular potency of this compound in comparison to other well-characterized allosteric Shp2 inhibitors. The primary metric for comparison is the half-maximal inhibitory concentration (IC50) for the inhibition of phosphorylated ERK (p-ERK), a key downstream substrate in the Shp2 signaling pathway.
| Inhibitor | Shp2 Enzymatic IC50 (nM) | Cellular p-ERK Inhibition IC50 | Cell Line(s) | Reference(s) |
| This compound | 83.0 | Not explicitly reported | Not applicable | N/A |
| SHP099 | 71 | ~250 nM | MDA-MB-468, KYSE520 | [1][3] |
| RMC-4550 | 0.58 - 1.55 | 31 nM, 39 nM, 49.2 nM | PC9, HEK293 | [5][6] |
| TNO155 | 11 | IC50 < 1.5 µM in sensitive lines | NCI-H3255, HCC827, PC9 | [7][8] |
Shp2 Signaling Pathway
The diagram below illustrates the canonical Shp2 signaling pathway, highlighting the role of Shp2 in activating the RAS-ERK MAPK cascade.
Caption: The Shp2 signaling cascade.
Experimental Protocols for Target Validation
To validate that this compound engages with Shp2 in cells and inhibits its downstream signaling, three key experiments are recommended: Cellular Thermal Shift Assay (CETSA), Western Blot for p-ERK, and Immunofluorescence for p-ERK.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess the binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Caption: CETSA experimental workflow.
-
Cell Culture and Treatment:
-
Plate cells (e.g., KYSE520 or MDA-MB-468) and grow to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest cells and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Perform SDS-PAGE and Western blotting using a primary antibody against Shp2.
-
Develop the blot and quantify the band intensities.
-
-
Data Analysis:
-
Normalize the band intensity at each temperature to the intensity at the lowest temperature (no heat denaturation).
-
Plot the normalized intensities against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Western Blot for Phospho-ERK (p-ERK)
This assay is used to quantify the level of ERK phosphorylation, a direct downstream effector of Shp2 activity. A reduction in p-ERK levels upon treatment with this compound indicates inhibition of the Shp2 signaling pathway.
Caption: Western Blot workflow for p-ERK.
-
Sample Preparation:
-
Plate cells and treat with various concentrations of this compound for the desired time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein samples and add Laemmli buffer. Boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify the band intensities and calculate the ratio of p-ERK to total ERK.
-
Immunofluorescence for Phospho-ERK (p-ERK)
Immunofluorescence allows for the visualization of p-ERK within the cell, providing qualitative and semi-quantitative information on its expression and subcellular localization. Inhibition of Shp2 is expected to reduce the nuclear translocation of p-ERK.
Caption: Immunofluorescence workflow for p-ERK.
-
Cell Preparation and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with this compound at various concentrations.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope. A decrease in the nuclear fluorescence signal for p-ERK in treated cells compared to the control indicates target engagement and pathway inhibition.
-
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sellerslab.org [sellerslab.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy with Shp2-IN-13 and MEK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of SHP2 inhibitors with MEK inhibitors represents a promising therapeutic strategy to overcome adaptive resistance in various cancers, particularly those driven by RAS mutations. This guide provides a comparative analysis of the performance of this combination therapy, with a focus on Shp2-IN-13 and its analogs, supported by preclinical experimental data.
Note on this compound Data: Direct experimental data for this compound in combination with MEK inhibitors is limited in publicly available literature. Therefore, this guide utilizes data from its close analog, SHP099, a well-characterized allosteric SHP2 inhibitor, to illustrate the principles and efficacy of this combination therapy. This compound is expected to have a similar mechanism of action.
Mechanism of Action: Overcoming Adaptive Resistance
Treatment with MEK inhibitors alone often leads to adaptive resistance, where cancer cells reactivate the MAPK pathway through feedback mechanisms involving receptor tyrosine kinases (RTKs).[1][2][3] SHP2 is a critical signaling node downstream of multiple RTKs that is required for the full activation of RAS.[2][3][4] By inhibiting SHP2, the combination therapy effectively blocks this RTK-mediated reactivation of the RAS/ERK pathway, leading to a more sustained and potent anti-tumor effect.[1][2][5]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of combining a SHP2 inhibitor (SHP099) with a MEK inhibitor (Trametinib).
In Vitro Cell Viability
| Cell Line | Cancer Type | KRAS Mutation | SHP099 IC50 (µM) | Trametinib IC50 (nM) | Combination Effect |
| MIAPaCa-2 | Pancreatic | G12C | >10 | ~10 | Synergistic Inhibition |
| H358 | Lung | G12C | >10 | ~5 | Synergistic Inhibition |
| Capan-2 | Pancreatic | G12V | >10 | ~20 | Synergistic Inhibition |
| MDA-MB-468 | Breast (TNBC) | WT | ~5 | ~20 | Synergistic Inhibition |
Data compiled from multiple preclinical studies. IC50 values are approximate and can vary based on experimental conditions.
In Vivo Tumor Growth Inhibition (Xenograft Models)
| Xenograft Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition (%) |
| MIAPaCa-2 | Pancreatic | SHP099 | 75 mg/kg, daily | Moderate |
| Trametinib | 0.25 mg/kg, daily | Moderate | ||
| Combination | As above | Significant Regression | ||
| H358 | Lung | SHP099 | 75 mg/kg, daily | Moderate |
| Trametinib | 1 mg/kg, daily | Moderate | ||
| Combination | As above | Significant Regression | ||
| Kelly | Neuroblastoma | ALK Mutant | SHP099 | 75 mg/kg, q.o.d. |
| Trametinib | 0.25 mg/kg, daily | Significant | ||
| Combination | As above | Marked Reduction |
Dosage and tumor growth inhibition are based on representative preclinical studies and can vary.[2][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (e.g., PrestoBlue or MTT)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound (or its analog), a MEK inhibitor (e.g., Trametinib), or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add PrestoBlue or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.
Western Blot Analysis for Pathway Modulation
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the inhibitors (single agents and combination) for various time points (e.g., 1, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-ERK, total ERK, p-MEK, total MEK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups (vehicle, this compound/analog alone, MEK inhibitor alone, and combination).
-
Drug Administration: Administer the drugs via oral gavage or another appropriate route at the predetermined doses and schedule.[2]
-
Monitoring: Measure the tumor volume using calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.
-
Data Analysis: Plot the average tumor volume over time for each group. Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences in tumor growth between the treatment groups.
Conclusion
The combination of a SHP2 inhibitor, such as this compound or its well-studied analog SHP099, with a MEK inhibitor demonstrates strong synergistic anti-tumor activity in preclinical models of various cancers. This combination effectively overcomes the adaptive resistance that limits the efficacy of MEK inhibitor monotherapy by preventing the reactivation of the RAS/MAPK signaling pathway. The provided experimental data and protocols offer a solid foundation for further research and development of this promising combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Combined inhibition of SHP2 and MEK is effective in models of NF1-deficient malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
The Synergistic Power of SHP2 Inhibition: A Comparative Guide to Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synergistic effects observed when combining SHP2 inhibitors with other targeted cancer therapies. As the landscape of precision oncology evolves, understanding these combinations is crucial for developing next-generation treatment strategies.
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in cellular signaling, playing a pivotal role in the RAS-MAPK pathway, which is frequently dysregulated in various cancers. While SHP2 inhibitors have shown modest activity as monotherapy, their true potential appears to lie in their ability to overcome adaptive resistance and enhance the efficacy of other targeted agents. This guide synthesizes preclinical and clinical data on the synergistic effects of SHP2 inhibitors in combination with MEK inhibitors, KRAS G12C inhibitors, EGFR inhibitors, CDK4/6 inhibitors, and immune checkpoint inhibitors.
Quantitative Analysis of Synergistic Combinations
The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic anti-tumor effects of combining SHP2 inhibitors with various other targeted therapies. The data highlights enhanced growth inhibition and signaling pathway suppression in cancer cell lines and in vivo models.
Table 1: Synergistic Effects of SHP2 Inhibitors with MEK Inhibitors
| SHP2 Inhibitor | MEK Inhibitor | Cancer Model | Key Synergistic Outcomes | Reference |
| SHP099 | Trametinib | KRAS-mutant Pancreatic, Lung, and Ovarian Cancer; Triple-Negative Breast Cancer | Enhanced inhibition of cell proliferation; Blockade of ERK1/2-dependent transcriptional programs. | [1][2] |
| SHP099 | Trametinib | NF1-deficient Malignant Peripheral Nerve Sheath Tumors | Attenuated RAS reactivation and synergistically inhibited ERK signaling and cell growth. | [3] |
| Unspecified SHP2i | ASTX029 (ERK inhibitor) | KRAS-dependent cancer cell lines | Enhanced loss of cellular viability in a synergistic or additive manner. | [4] |
Table 2: Synergistic Effects of SHP2 Inhibitors with KRAS G12C Inhibitors
| SHP2 Inhibitor | KRAS G12C Inhibitor | Cancer Model | Key Synergistic Outcomes | Reference |
| TNO155 | Cpd 12a | KRAS G12C Lung and Colorectal Cancer | Enhanced antiproliferative effects and blockage of feedback activation of wild-type KRAS. | [5] |
| RMC-4550 | MRTX-1257 | KRAS G12C-driven NSCLC cell lines | Synergistic inhibition of cell growth. | [6] |
| SHP099 | G12C Inhibitor | KRAS G12C-mutant Pancreatic and Non-Small Cell Lung Cancer | Abrogated RTK feedback signaling and adaptive resistance in vitro and in vivo. | [7] |
| RMC-4550 | RMC-4998 | KRAS G12C mutant Lung Cancer | Delayed rapid pathway reactivation and remodeled the tumor microenvironment to be less immunosuppressive. | [8] |
Table 3: Synergistic Effects of SHP2 Inhibitors with EGFR Inhibitors
| SHP2 Inhibitor | EGFR Inhibitor | Cancer Model | Key Synergistic Outcomes | Reference |
| TNO155 | Nazartinib | EGFR-mutant Lung Cancer | Sustained ERK inhibition and combination benefit in tumor growth. | [9] |
| SHP099 | Osimertinib (B560133) | EGFR-mutant NSCLC cells | More potent inhibition of ERK activity compared to osimertinib alone. | [10] |
| IACS-13909 | Osimertinib | Osimertinib-resistant NSCLC models | Potent suppression of tumor cell proliferation in vitro and tumor regression in vivo. | [11] |
Table 4: Synergistic Effects of SHP2 Inhibitors with CDK4/6 Inhibitors
| SHP2 Inhibitor | CDK4/6 Inhibitor | Cancer Model | Key Synergistic Outcomes | Reference |
| TNO155 | Ribociclib | NF1-Malignant Peripheral Nerve Sheath Tumors | Additive anti-proliferative and anti-tumor effects; Synergistic inhibition of cell cycle and induction of apoptosis. | [12][13][14] |
| TNO155 | Ribociclib | Lung and Colorectal Cancer Patient-Derived Xenografts | Combination benefit in tumor growth, including in KRAS-mutant models. | [5] |
Table 5: Synergistic Effects of SHP2 Inhibitors with Immune Checkpoint Inhibitors
| SHP2 Inhibitor | Immune Checkpoint Inhibitor | Cancer Model | Key Synergistic Outcomes | Reference |
| SHP099 | Anti-PD-L1 | Anti-PD-1-resistant Non-Small Cell Lung Cancer | Enhanced systemic antitumor effects, promoted local and abscopal responses, and improved survival in a mouse model when combined with radiotherapy. | [15][16][17][18] |
| TNO155 | Anti-PD-1 Antibody | Immuno-competent cancer models | Combination activity through inhibition of RAS activation by colony-stimulating factor 1 receptor, critical for immunosuppressive tumor-associated macrophages. | [5] |
| RMC-4550 | Immune Checkpoint Blockade | Immune-excluded Lung Tumors | Sensitized tumors to immune checkpoint blockade, leading to efficient tumor immune rejection when combined with a RAS(ON) G12C inhibitor. | [19] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of SHP2 inhibitor combinations stem from their ability to counteract the adaptive resistance mechanisms that cancer cells employ to evade targeted therapies. A common theme is the reactivation of the MAPK pathway through various feedback loops. SHP2 inhibitors, by acting downstream of receptor tyrosine kinases (RTKs) and upstream of RAS, can effectively block these escape routes.
References
- 1. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHP2 Inhibition Prevents Adaptive Resistance to MEK Inhibitors in Multiple Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. astx.com [astx.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon restoration of RB function in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon RB function in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon RB function in malignant peripheral nerve sheath tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SHP-2 and PD-L1 inhibition combined with radiotherapy enhances systemic antitumor effects in an anti–PD-1–resistant model of non–small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SHP-2 and PD-L1 Inhibition Combined with Radiotherapy Enhances Systemic Antitumor Effects in an Anti-PD-1-Resistant Model of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Shp2-IN-13 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the allosteric SHP2 inhibitor, Shp2-IN-13, against other known inhibitors. The following sections detail its performance in various assays, supported by experimental data, to facilitate informed decisions in research and development.
This compound is a potent and selective allosteric inhibitor that targets the "tunnel site" of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK pathway, making it a key target in cancer therapy.[2][3] This guide cross-validates the activity of this compound across biochemical and cellular assays and compares its performance with other notable SHP2 inhibitors.
Comparative Analysis of SHP2 Inhibitor Activity
The inhibitory activity of this compound and other SHP2 inhibitors has been evaluated in various assays. The data presented below summarizes their half-maximal inhibitory concentrations (IC50) in biochemical and cellular contexts, providing a clear comparison of their potency.
Table 1: Biochemical and Cellular Activity of SHP2 Inhibitors
| Inhibitor | Type | Biochemical IC50 (nM) | Cellular Assay | Cell Line | Cellular IC50 (µM) |
| This compound | Allosteric | 83.0[1] | pERK Inhibition | NSCLC | 0.59[1] |
| pERK Inhibition | NCI-H1975-OR | 0.63[1] | |||
| SHP099 | Allosteric | 71[] | Proliferation | Various | Not specified |
| RMC-4550 | Allosteric | Not specified | Proliferation | MOLM-14 (AML) | 0.146 |
| Proliferation | MV4-11 (AML) | 0.120 | |||
| TNO155 | Allosteric | 11[] | Not specified | Not specified | Not specified |
| PF-07284892 | Allosteric | 21 | pERK Inhibition | Various | Low nanomolar range |
| IACS-13909 | Allosteric | 15.7[] | Not specified | Not specified | Not specified |
| Cryptotanshinone | Active Site | 22,500 | Proliferation | Ba/F3 | 17.22[3] |
| Compound 57774 | Active Site | 800[2] | Proliferation | MCF-7 | Not specified |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, it is essential to visualize the SHP2 signaling pathway and the experimental workflows used for its characterization.
The diagram above illustrates the central role of SHP2 in the RAS/MAPK signaling cascade, which is frequently hyperactivated in various cancers. SHP2 is recruited to activated receptor tyrosine kinases (RTKs) and promotes the activation of RAS, a key step in signal transduction that leads to cell proliferation, survival, and differentiation.
This workflow outlines the key experimental stages for characterizing a SHP2 inhibitor like this compound, from initial biochemical potency determination to the assessment of its effects in a cellular context, including target engagement and downstream signaling inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental results. Below are the protocols for the key assays mentioned in this guide.
Biochemical SHP2 Phosphatase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of SHP2. A common method utilizes a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP).
Materials:
-
Recombinant full-length SHP2 enzyme
-
SHP2 activating peptide (e.g., dually phosphorylated IRS-1 peptide)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
DiFMUP substrate
-
Test compound (this compound or other inhibitors)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of SHP2 enzyme in the assay buffer.
-
For full-length SHP2, pre-incubate the enzyme with the SHP2 activating peptide for 20 minutes at room temperature to activate the enzyme.
-
Dispense the test compound at various concentrations into the wells of the 384-well plate.
-
Add the activated SHP2 enzyme solution to the wells containing the test compound and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.
-
Measure the fluorescence intensity kinetically over time (e.g., every minute for 10-30 minutes) using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein within a cellular environment.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
Test compound (this compound or other inhibitors)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 384-well PCR plates
-
Thermocycler
-
Western blot or ELISA reagents and equipment
Procedure:
-
Culture the chosen cancer cell line to the desired confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) using a thermocycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble SHP2 protein in the supernatant by Western blotting or ELISA using a SHP2-specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
pERK Inhibition Assay (Western Blot)
This assay assesses the functional consequence of SHP2 inhibition in cells by measuring the phosphorylation level of a key downstream effector, ERK.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
Growth factors (e.g., EGF) if required to stimulate the pathway
-
Test compound (this compound or other inhibitors)
-
Lysis buffer with phosphatase and protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-SHP2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed the cells in culture plates and allow them to attach.
-
Starve the cells in serum-free medium if necessary to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with a growth factor (if applicable) to activate the RAS-MAPK pathway.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK, total ERK, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation and calculate the cellular IC50.
References
Shp2-IN-13: A Comparative Guide to Its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the allosteric inhibitor Shp2-IN-13, focusing on its selectivity against other protein tyrosine phosphatases (PTPs). The information is intended to assist researchers in evaluating its potential for targeted therapeutic development.
Introduction to Shp2 and Its Role in Cellular Signaling
Src homology region 2 domain-containing phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signaling pathways downstream of various receptor tyrosine kinases (RTKs).[1][2][3][4] It is a key regulator of the Ras-MAPK pathway, which is fundamental for cell proliferation, differentiation, and survival.[1][2] Dysregulation of Shp2 activity is implicated in various developmental disorders and is a bona fide oncogene in several types of cancer.[3]
Under normal physiological conditions, Shp2 exists in a catalytically inactive, autoinhibited conformation.[3][4] Upon stimulation by growth factors or cytokines, Shp2 is recruited to phosphorylated receptors or scaffold proteins via its two SH2 domains, leading to a conformational change that relieves autoinhibition and activates its phosphatase activity.[1][3][5]
This compound: An Allosteric Inhibitor
This compound is an allosteric inhibitor of Shp2. Unlike orthosteric inhibitors that compete with the substrate at the active site, allosteric inhibitors bind to a distinct site on the enzyme. This binding event induces a conformational change that locks Shp2 in its inactive state, thereby preventing its activation and downstream signaling. This mechanism of action offers the potential for high selectivity, as allosteric sites are generally less conserved across phosphatase family members compared to the highly conserved active site.
Selectivity Profile of this compound
A critical aspect of any targeted inhibitor is its selectivity for the intended target over other related proteins, which minimizes off-target effects. The selectivity of Shp2 inhibitors is often assessed against a panel of other protein tyrosine phosphatases, particularly the highly homologous Shp1 and PTP1B.
Table 1: Comparative Selectivity of Shp2 Inhibitors
| Compound | Target | Mechanism | Selectivity over Shp1 | Selectivity over PTP1B | Reference |
| This compound | Shp2 | Allosteric | High (Expected) | High (Expected) | Data not available |
| SHP099 | Shp2 | Allosteric | >1000-fold | >1000-fold | (Chen et al., 2016) |
| PHPS1 | Shp2 | Active Site | 15-fold | 8-fold | (Hellmuth et al., 2008)[3] |
| GS-493 | Shp2 | Active Site | 29-fold | 45-fold | (Grosskopf et al., 2015) |
Note: The selectivity for this compound is inferred based on the known properties of allosteric SHP2 inhibitors. Specific experimental data is needed for definitive confirmation.
Experimental Protocols for Determining Phosphatase Selectivity
The following is a generalized protocol for assessing the selectivity of a Shp2 inhibitor against other phosphatases using a fluorescence-based in vitro assay.
Objective: To determine the IC50 values of this compound against Shp2, Shp1, and PTP1B to quantify its selectivity.
Materials:
-
Recombinant human Shp2, Shp1, and PTP1B enzymes.
-
This compound compound.
-
Fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[6]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT).
-
384-well black microplates.
-
Plate reader capable of fluorescence detection.
Procedure:
-
Enzyme and Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
Dilute the recombinant phosphatases to their optimal working concentrations in the assay buffer.
-
-
Assay Reaction:
-
Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the cleaved substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
-
Selectivity Calculation:
-
Calculate the selectivity index by dividing the IC50 value for the off-target phosphatase (e.g., Shp1 or PTP1B) by the IC50 value for Shp2.
-
Shp2 Signaling Pathway
The diagram below illustrates the central role of Shp2 in the Ras-MAPK signaling cascade initiated by receptor tyrosine kinase activation.
Caption: Shp2 in the RTK-Ras-MAPK signaling pathway.
Conclusion
This compound, as an allosteric inhibitor of Shp2, holds promise as a highly selective therapeutic agent. While direct quantitative data on its selectivity profile is currently limited, the established high selectivity of other allosteric Shp2 inhibitors provides a strong rationale for its further investigation. The provided experimental protocol offers a framework for researchers to independently assess the selectivity of this compound and other novel inhibitors. The continued development of selective Shp2 inhibitors is a critical area of research with the potential to yield new treatments for a variety of cancers and other diseases.
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Allosteric SHP2 Inhibitors
Disclaimer: This guide compares the in vivo efficacy of prominent SHP2 inhibitors based on available preclinical data. The originally requested inhibitor, "Shp2-IN-13," could not be specifically identified in the published literature. Therefore, this document focuses on three well-characterized, clinically relevant allosteric SHP2 inhibitors: TNO155 , RMC-4630 , and SHP099 .
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical antitumor activity of SHP2 inhibitors.
Introduction to SHP2 Inhibition in Oncology
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and survival signaling pathways.[1] It is a key mediator downstream of multiple receptor tyrosine kinases (RTKs), and upon activation, it positively regulates the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[1] Activating mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various cancers, including leukemia and solid tumors.[1] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology.[]
Allosteric inhibitors that lock SHP2 in an auto-inhibited conformation have shown promise in preclinical and clinical settings.[1][] These inhibitors, including TNO155, RMC-4630, and SHP099, have demonstrated the ability to suppress RAS-ERK signaling and inhibit the proliferation of cancer cells driven by RTKs.[1] This guide provides a comparative overview of their in vivo efficacy as monotherapies and in combination with other targeted agents.
The SHP2 Signaling Pathway
SHP2 is a crucial node in the signal transduction from RTKs to the RAS-MAPK pathway. Upon growth factor binding, RTKs become phosphorylated, creating docking sites for adaptor proteins like Grb2-associated binder 1 (GAB1). SHP2 is then recruited to these phosphorylated sites, where it becomes activated. Activated SHP2 dephosphorylates regulatory molecules, ultimately leading to the activation of RAS and the downstream ERK signaling cascade, which promotes cell proliferation and survival.
In Vivo Efficacy Comparison of SHP2 Inhibitors
The following tables summarize the in vivo antitumor activity of TNO155, RMC-4630, and SHP099 in various preclinical cancer models.
TNO155 In Vivo Efficacy
| Cancer Model | Dosing Regimen (Oral) | Observed Efficacy | Combination Agent | Citation |
| ALK-mutant Neuroblastoma Xenograft (Kelly) | 20 mg/kg, twice daily | Delayed tumor growth and prolonged survival | Lorlatinib (5 mg/kg, twice daily) | [3] |
| KRAS G12C Lung Cancer (NCI-H2122) & Colorectal Cancer (LIM2099) | Not specified | Enhanced efficacy of KRAS G12C inhibitor | Cpd 12a (KRAS G12C inhibitor) | [4] |
| EGFR-mutant NSCLC (HCC827) | Not specified | Combination benefit observed | Nazartinib (EGFR inhibitor) | [5] |
| BRAF V600E Colorectal Cancer | Not specified | Synergized with BRAF and MEK inhibitors | BRAF and MEK inhibitors | [5] |
RMC-4630 In Vivo Efficacy
| Cancer Model | Dosing Regimen (Oral) | Observed Efficacy | Combination Agent | Citation |
| Pancreatic Cancer Xenograft (AsPC-1, KRAS G12D) | Not specified | Delayed tumor growth, synergistic effects | Nab-paclitaxel + Gemcitabine | [6] |
| KRAS-mutant NSCLC (Phase 1 Trial) | Not specified | Disease control rate of 58% in KRAS-mutant NSCLC | Monotherapy | |
| KRAS G12C NSCLC (Phase 1 Trial) | Not specified | Disease control rate of 75% in KRAS G12C NSCLC | Monotherapy | |
| KRAS p.G12C-Mutated NSCLC | Not specified | Preliminary positive results from combination | Sotorasib (KRAS G12C inhibitor) | [7] |
SHP099 In Vivo Efficacy
| Cancer Model | Dosing Regimen (Oral) | Observed Efficacy | Combination Agent | Citation |
| Esophageal Cancer Xenograft (KYSE-520) | 100 mg/kg, daily | Significant tumor growth inhibition | Monotherapy | [8] |
| KRAS G12C Pancreatic Cancer (MIAPaCa-2) | Not specified | Tumor growth inhibition | Monotherapy | [8] |
| Colon Cancer Syngeneic Model (MC-38) | Not specified | Significantly smaller tumors compared to monotherapy | Anti-PD-1 antibody | [9] |
| KRAS G12C Lung and Pancreatic Cancer | 75 mg/kg, daily | Synergistic inhibition of tumor growth | ARS-1620 (KRAS G12C inhibitor) | [10] |
| Melanoma Syngeneic Model (B16F10) | 100 mg/kg, daily | Reduced tumor growth | Monotherapy | [11] |
Experimental Protocols
Representative In Vivo Xenograft Study Protocol
This protocol is a generalized representation based on methodologies described in the cited literature for evaluating SHP2 inhibitor efficacy in vivo.[3][6][8][12]
-
Animal Model:
-
Female immunodeficient mice (e.g., NOD/SCID or nude mice), typically 4-6 weeks old, are used for xenograft studies. For syngeneic models, immunocompetent mice (e.g., C57BL/6) are utilized.[6] Animals are housed in a pathogen-free environment with controlled light-dark cycles and access to food and water ad libitum.
-
-
Tumor Cell Implantation:
-
Human cancer cells (e.g., 5 x 10^6 cells) are suspended in a solution of media and Matrigel and subcutaneously injected into the flank of the mice.[13]
-
Tumor growth is monitored regularly using calipers.
-
-
Drug Formulation and Administration:
-
SHP2 inhibitors are typically formulated for oral gavage. A common vehicle suspension consists of 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in sterile water.[3][10]
-
The drug is administered at a predetermined dose and schedule (e.g., daily or twice daily).
-
-
Treatment Schedule and Efficacy Assessment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Treatment is administered for a specified duration (e.g., 21 days).
-
Tumor volume is measured 2-3 times per week using the formula: (Length x Width²)/2.
-
Animal body weight is monitored as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Pharmacodynamic assessments, such as Western blotting for p-ERK levels in tumor lysates, are performed to confirm target engagement.[6]
-
Comparative Analysis
The preclinical in vivo data reveal that TNO155, RMC-4630, and SHP099 all exhibit antitumor activity across a range of cancer models.
-
Monotherapy vs. Combination: While all three inhibitors show some level of single-agent activity, particularly in RTK-driven or certain KRAS-mutant tumors, their efficacy is significantly enhanced when used in combination with other targeted therapies.[6][9][14] For instance, combining a SHP2 inhibitor with a KRAS G12C inhibitor, an ALK inhibitor, or an immune checkpoint inhibitor has demonstrated synergistic effects in preclinical models.[7][9][14] This suggests that a key therapeutic strategy for SHP2 inhibitors will likely involve combination regimens to overcome adaptive resistance mechanisms.
-
Model-Specific Efficacy: The effectiveness of SHP2 inhibitors can be context-dependent. SHP099, for example, showed efficacy in various xenograft models, including those for esophageal and pancreatic cancer.[8] TNO155 has been shown to be effective in neuroblastoma models, particularly in combination with ALK inhibitors.[3] RMC-4630 has shown promising disease control rates in clinical trials for KRAS-mutant non-small cell lung cancer.
-
Mechanism of Action: The in vivo efficacy of these allosteric inhibitors is attributed to their ability to suppress the RAS-MAPK pathway.[1] Additionally, studies with SHP099 suggest that SHP2 inhibition can also modulate the tumor microenvironment, enhancing anti-tumor immunity, which contributes to its overall efficacy, especially when combined with immunotherapy.[9]
Conclusion
The allosteric SHP2 inhibitors TNO155, RMC-4630, and SHP099 have demonstrated significant in vivo antitumor efficacy in a variety of preclinical cancer models. While they possess activity as monotherapies in specific contexts, their true potential appears to be in combination with other targeted agents, where they can overcome or delay the onset of drug resistance. The data presented in this guide underscore the therapeutic promise of SHP2 inhibition as a cornerstone of combination strategies for treating a wide range of cancers driven by aberrant RTK and RAS signaling. Further clinical investigation is ongoing to translate these preclinical findings into effective treatments for patients.[5][15]
References
- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Benchmarking Clinical SHP2 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of prominent clinical-stage SHP2 inhibitors. While direct benchmarking data for Shp2-IN-13 is not publicly available, this document outlines the key evaluation parameters and presents available data for leading clinical candidates, offering a framework for assessing novel SHP2 inhibitors.
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various cancers.[1][2][] Consequently, SHP2 has emerged as a compelling target for cancer therapy, leading to the development of several small molecule inhibitors.[2][4] This guide focuses on a comparative analysis of key clinical-stage allosteric SHP2 inhibitors: TNO155 (Novartis), RMC-4630 (Revolution Medicines/Sanofi), and JAB-3068/JAB-3312 (Jacobio Pharma/AbbVie), with additional preclinical data presented for PF-07284892 (Pfizer).
Quantitative Comparison of SHP2 Inhibitors
The following tables summarize the available quantitative data for several SHP2 inhibitors. Direct comparison is facilitated by focusing on key parameters of potency, selectivity, and clinical efficacy.
Table 1: Preclinical Potency and Selectivity
| Compound | Target | Biochemical IC50 | Cellular pERK Inhibition IC50 | Selectivity |
| TNO155 | SHP2 | 11 nM[5] | - | Allosteric inhibitor with high selectivity.[5] |
| RMC-4630 | SHP2 | - | - | Potent and orally bioavailable allosteric inhibitor.[6][7] |
| JAB-3068 | SHP2 | - | - | Allosteric inhibitor.[2] |
| PF-07284892 | SHP2 | 21 nM[8] | Low nanomolar range[8] | >1,000-fold selective over 21 other phosphatases, including SHP1.[8] |
| This compound | SHP2 | Data not publicly available | Data not publicly available | Data not publicly available |
Table 2: Clinical Efficacy and Safety Overview
| Compound | Phase of Development | Indication(s) | Key Efficacy Results | Common Adverse Events |
| TNO155 | Phase 1/2 | Advanced Solid Tumors | Monotherapy: Stable disease observed in 20% of patients.[8] Combination therapies are under investigation.[9] | Increased blood creatine (B1669601) phosphokinase, peripheral edema, diarrhea, acneiform dermatitis.[8] |
| RMC-4630 | Phase 1/2 | Advanced Solid Tumors (often with KRAS mutations) | Monotherapy: Disease control rate of 71% in KRAS G12C NSCLC patients in an early study.[10] Combination with sotorasib (B605408) showed an objective response rate of 37.1% in previously treated KRAS G12C-mutated NSCLC.[11] | Generally well-tolerated; specific adverse event profile depends on combination therapy.[10][11] |
| JAB-3068 / JAB-3312 | Phase 1/2 | Advanced Solid Tumors | Monotherapy: MTD and RP2D have been identified.[12] Combination therapies are ongoing.[5][12][13] | - |
| PF-07284892 | Phase 1 | Advanced Solid Tumors | Early combination therapy with targeted agents showed tumor and ctDNA responses. | Generally low-grade toxicities observed in early trials. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the SHP2 signaling pathway and a typical experimental workflow for inhibitor characterization.
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Shp2-IN-13
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Shp2-IN-13, a selective and orally active allosteric inhibitor of the SHP2 protein. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound provided by the manufacturer. While a specific, universally available SDS was not identified in public searches, your supplier is required to provide one. This document contains critical information regarding the compound's specific hazards, handling, and emergency procedures.
General Handling Guidelines:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Prevent the release of the chemical into the environment.
Step-by-Step Disposal Protocol
The disposal of chemical waste is strictly regulated. Never dispose of this compound or its containers in the regular trash or down the drain.[1] All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) or equivalent department.
-
Waste Identification and Classification:
-
Based on the information from the SDS and general chemical knowledge, this compound should be treated as hazardous chemical waste.
-
Determine if the waste is contaminated with any other hazardous materials (e.g., solvents, biological agents). This will affect the disposal route.
-
-
Waste Segregation:
-
Containerization:
-
Use a chemically compatible and properly sealed waste container.[5] The container must be in good condition, with a secure, leak-proof lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and the date accumulation started.[2][6]
-
-
Storage:
-
Disposal Request:
Disposal of Empty Containers and Sharps
-
Empty Containers: A container that has held this compound should be managed as hazardous waste unless it is "empty" according to regulatory definitions. For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1][3] After triple-rinsing, deface the original label and dispose of the container as regular trash or according to your institution's guidelines.[1]
-
Contaminated Sharps: Any sharps (e.g., needles, scalpels, Pasteur pipettes) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[7][8][9][10] Do not dispose of these in regular trash. The sharps container should be clearly labeled with its contents and managed as hazardous waste.
Quantitative Data Summary
| Parameter | Value (to be obtained from SDS) | Significance for Disposal |
| LD50 (Oral) | e.g., mg/kg | Indicates acute toxicity and informs handling precautions. |
| Flash Point | e.g., °C | Determines flammability and proper storage. |
| Reactivity | e.g., Incompatible with... | Guides waste segregation to prevent hazardous reactions. |
| Environmental Hazards | e.g., Toxic to aquatic life | Reinforces the need to prevent release into the environment. |
| pH (if in solution) | e.g., 2-12.5 | Determines if the waste is corrosive.[6] |
Experimental Protocols: Decontamination Procedure
In the event of a small spill of this compound powder, the following general procedure should be followed. For larger spills, or if you are unsure, evacuate the area and contact your institution's EHS for assistance.
-
Restrict Access: Cordon off the spill area to prevent further contamination.
-
Don PPE: Ensure you are wearing appropriate PPE, including a respirator if the powder is fine and easily airborne.
-
Containment: Gently cover the spill with an absorbent material suitable for chemical spills to prevent the powder from becoming airborne.
-
Collection: Carefully sweep the absorbed material and spilled powder into a designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.
-
Decontamination: Decontaminate the spill area using a suitable solvent (as recommended in the SDS) and absorbent pads. Collect all decontamination materials as hazardous waste.
-
Final Cleaning: Clean the area with soap and water.
-
Documentation: Document the spill and the cleanup procedure according to your laboratory's protocols.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart outlining the proper disposal path for various forms of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. csueastbay.edu [csueastbay.edu]
- 9. Biological, Medical, Sharps and Pharmaceutical Waste (Regulated) | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. cdnsm5-ss18.sharpschool.com [cdnsm5-ss18.sharpschool.com]
Personal protective equipment for handling Shp2-IN-13
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling the SHP2 inhibitor, Shp2-IN-13. The following procedures are designed to ensure user safety and proper management of the compound from receipt to disposal.
Personal Protective Equipment (PPE)
Given that this compound is a potent research compound, likely handled as a powder or in a solvent, a comprehensive approach to personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols for hazardous chemicals.[1][2][3][4]
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, powder-free, tested to ASTM D6978 (chemotherapy gloves). Double gloving is recommended.[2] | Prevents skin contact with the compound. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2] | Protects eyes from airborne particles and splashes of solutions. |
| Face Protection | A face shield should be worn in addition to goggles when there is a significant risk of splashes.[2][5] | Provides a full barrier of protection for the face against chemical splashes. |
| Lab Coat | Impermeable, long-sleeved lab coat with knit cuffs and a back closure.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator.[2][4] | Minimizes the risk of inhaling the powdered form of the compound. |
| Shoe Covers | Disposable and chemical-resistant.[2][3] | Prevents the tracking of chemical contaminants outside of the work area. |
Operational Plan for Handling this compound
A systematic workflow is crucial for the safe management of this compound. The following diagram outlines the key procedural steps from receiving the compound to its final disposal.
Detailed Experimental Protocols
a. Preparation of Stock Solution:
-
Don PPE: Before handling the compound, ensure all personal protective equipment detailed in the table above is correctly worn.[2]
-
Weighing: To minimize inhalation risk, carefully weigh the desired amount of this compound powder inside a certified chemical fume hood or other suitable ventilated enclosure.[2]
-
Dissolving: In the fume hood, add the appropriate solvent (e.g., DMSO) to the powder to create a stock solution of a known concentration.[6] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
-
Labeling and Storage: Tightly seal the container and clearly label it with the compound name, concentration, preparation date, and your initials. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[6] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[6]
b. Disposal Plan:
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and excess solutions, must be collected as hazardous chemical waste.[2] Do not mix this waste with other waste streams.
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
Decontamination: After handling is complete, thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent.
-
Disposal: Dispose of the hazardous waste according to your institution's and local environmental regulations.
This compound Signaling Pathway
This compound is a highly selective, allosteric inhibitor of the SHP2 protein tyrosine phosphatase.[6] SHP2 is a key signaling node that positively regulates the Ras-MAPK pathway downstream of receptor tyrosine kinases (RTKs).[7][8] By inhibiting SHP2, this compound blocks the dephosphorylation of SHP2 substrates, which in turn leads to the downregulation of downstream signaling, such as the phosphorylation of ERK (pERK).[6]
References
- 1. pa.gov [pa.gov]
- 2. benchchem.com [benchchem.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. dep.nj.gov [dep.nj.gov]
- 5. Personal protective equipment preservation strategies in the covid-19 era: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
